Technical Documentation Center

2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide
  • CAS: 457960-86-0

Core Science & Biosynthesis

Foundational

Structure-Activity Relationship (SAR) of 2,5-Dimethoxybenzenesulfonamide Derivatives: Mechanisms, Optimization, and Applications

Executive Summary The 2,5-dimethoxybenzenesulfonamide scaffold represents a highly versatile and structurally privileged pharmacophore in modern medicinal chemistry. While historically associated with neuropharmacologica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,5-dimethoxybenzenesulfonamide scaffold represents a highly versatile and structurally privileged pharmacophore in modern medicinal chemistry. While historically associated with neuropharmacological targets, recent high-throughput screening (HTS) campaigns have repositioned these derivatives as potent modulators of innate immunity[1]. Specifically, bis-aryl sulfonamides bearing the 2,5-dimethoxy substitution pattern have been identified as critical agents capable of sustaining Nuclear Factor kappa B (NF-κB) and Interferon-Stimulated Response Element (ISRE) signaling pathways following a primary stimulus[2]. This in-depth technical guide explores the structure-activity relationship (SAR) of these derivatives, detailing the mechanistic causality behind structural modifications, providing self-validating experimental protocols, and outlining their translation into affinity probes for target identification.

Pharmacological Context & Target Rationale

In the context of vaccine development and immunotherapy, agents that safely induce or enhance innate immune signaling are highly sought after as adjuvants. However, directly agonizing these pathways can lead to hyper-inflammatory toxicity. The 2,5-dimethoxybenzenesulfonamide derivatives offer a paradigm shift: they do not initiate the immune signal autonomously. Instead, they act as "signal sustainers"[3].

When a primary stimulus—such as Lipopolysaccharide (LPS) for the TLR4 pathway or Interferon-alpha (IFN-α) for the IFNAR pathway—activates the cell, the signal naturally decays. The introduction of optimized 2,5-dimethoxybenzenesulfonamide derivatives prolongs this activation phase[1]. This sustained signaling improves the migration of dendritic cells to lymph nodes, thereby optimizing antigen presentation to T-cells without triggering the cytokine storms associated with direct, unregulated agonists[3].

Mechanistic Pathways & Target Validation

The dual-pathway modulation by these sulfonamide derivatives is unique. To understand the pharmacological intervention point, we must map the signaling cascade. The derivatives act downstream of the initial receptor-ligand binding, stabilizing the active transcription factor complexes or inhibiting the negative feedback loops (e.g., IRAK-M) that typically quench the signal[3].

signaling LPS LPS (Primary Stimulus) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway Activation TLR4->NFkB Immune Prolonged Immune Response (Adjuvant Effect) NFkB->Immune IFNa IFN-α (Primary Stimulus) IFNAR IFNAR Receptor IFNa->IFNAR ISRE ISRE Pathway Activation IFNAR->ISRE ISRE->Immune Compound 2,5-Dimethoxybenzenesulfonamides (Sustained Modulator) Compound->NFkB Sustains Signal Compound->ISRE Sustains Signal

Fig 1. Modulation of innate immune signaling pathways by 2,5-dimethoxybenzenesulfonamides.

Core Structure-Activity Relationship (SAR) Analysis

Systematic SAR studies on the 2,5-dimethoxybenzenesulfonamide core reveal strict spatial and electronic requirements for biological activity[2]. The analysis is centered on the primary aryl ring (Site A), focusing on the causality behind each functional group's contribution to target binding.

  • The Criticality of the 2,5-Dimethoxy Motif: The oxygen atoms of the methoxy groups act as essential hydrogen-bond acceptors. Furthermore, the steric bulk of the methyl groups forces the aryl ring into a specific dihedral conformation relative to the sulfonamide plane. Removal of either the 2-methoxy or 5-methoxy group leads to a complete loss of activity[2]. Regiochemistry is equally strict; shifting the 2-methoxy group to the 3-position abolishes binding[2].

  • Steric Tolerance at the 4-Position: Unlike the rigid requirements at positions 2 and 5, the 4-position exhibits remarkable steric tolerance. The native chlorine atom can be removed entirely or replaced by a significantly bulkier bromine atom without sacrificing activity[2]. This causality suggests that the 4-position is either solvent-exposed or points into a large, flexible hydrophobic pocket within the target protein. Consequently, this site is the optimal vector for attaching large affinity tags (e.g., biotin, rhodamine) for mechanistic studies[4].

Table 1: SAR of 2,5-Dimethoxybenzenesulfonamide Derivatives (Site A Modifications)

Data summarized from high-throughput cell-based reporter assays[2].

CompoundR1 (Position 2)R2 (Position 4)R3 (Position 5)NF-κB / ISRE ActivitySAR Conclusion
Lead (1/31) -OCH₃-Cl-OCH₃Optimal (200%) Establishes baseline pharmacophore
Analog 4 -H-Cl-OCH₃Complete Loss2-methoxy is strictly essential
Analog 5 -OCH₃-Cl-HComplete Loss5-methoxy is strictly essential
Analog 6 -OCH₃-H-OCH₃Retained4-position tolerates removal
Analog 7 -OCH₃-Br-OCH₃Retained4-position tolerates steric bulk
Analog 8 -H (3-OCH₃)-Cl-OCH₃Complete LossRegiochemistry is inflexible

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the synthesis and biological evaluation of these derivatives must operate as self-validating systems. The following protocols detail the exact methodologies, emphasizing the causality behind experimental choices.

workflow Syn Chemical Synthesis Sulfonylation Reaction Pyridine/DCM, 0°C Pur Purification & QC Flash Chromatography HRMS & NMR Validation Syn->Pur Assay In Vitro Screening NF-κB / ISRE Assays LPS/IFN-α Controls Pur->Assay SAR SAR Analysis Hit Optimization Affinity Probe Design Assay->SAR

Fig 2. Self-validating experimental workflow for the synthesis and screening of SAR derivatives.

Chemical Synthesis Protocol: 4-Chloro-N-(4-ethoxyphenyl)-2,5-dimethoxybenzenesulfonamide

This procedure details the coupling of the 2,5-dimethoxybenzenesulfonyl core with an aniline derivative[2].

  • Reagent Preparation: Dissolve p-phenetidine (1.21 mmol) in anhydrous dichloromethane (DCM, 5 mL).

    • Causality: Anhydrous conditions prevent the competitive hydrolysis of the highly reactive sulfonyl chloride into an inactive sulfonic acid.

  • Base Addition: Add anhydrous pyridine (3.0 mmol) to the solution and cool the mixture to 0°C in an ice bath.

    • Causality: Pyridine acts as both an acid scavenger (neutralizing the HCl byproduct) and a nucleophilic catalyst. Cooling to 0°C suppresses the formation of bis-sulfonylated side products, a common artifact when reacting electron-rich anilines.

  • Sulfonylation: Dropwise, add a solution of 4-chloro-2,5-dimethoxybenzenesulfonyl chloride (0.61 mmol) in DCM (2 mL). Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

  • Workup & Purification: Quench with 1N HCl to remove excess pyridine. Extract the organic layer, dry over MgSO₄, and purify via flash chromatography (Hexanes/Ethyl Acetate).

  • Self-Validation Checkpoint (QC): Confirm product identity via LC-HRMS. The mass spectrum must display a characteristic 3:1 isotopic ratio for the [M-H]⁻ ion, validating the retention of the critical 4-chloro substituent.

High-Throughput Biological Screening (NF-κB / ISRE Reporter Assays)

To quantify the "signal sustaining" effect, a normalized reporter assay is utilized[2].

  • Cell Preparation: Plate reporter cells expressing Secreted Embryonic Alkaline Phosphatase (SEAP) under the control of NF-κB or ISRE promoters.

  • Primary Stimulation: Treat cells with primary stimuli: LPS (10 ng/mL) for NF-κB, or IFN-α (100 U/mL) for ISRE.

  • Compound Dosing: Immediately dose the cells with the synthesized 2,5-dimethoxybenzenesulfonamide derivatives (typically at 10 μM).

  • Self-Validation Checkpoint (Two-Point Normalization): To control for basal cell line variability and reagent degradation, the assay utilizes an internal self-validating normalization metric. The response of the primary stimulus alone (LPS or IFN-α) is strictly defined as 100% . The response of the established lead compound (Compound 1) combined with the primary stimulus is defined as 200% [2]. All new SAR derivatives are scored relative to this internally calibrated 100-200% window, ensuring high trustworthiness of the comparative data.

Future Directions: Affinity Probes and Oncology Applications

The discovery that the 4-position of the 2,5-dimethoxybenzenesulfonamide ring tolerates massive steric bulk has paved the way for advanced chemical biology applications. Researchers are now exploiting this SAR data to synthesize photoaffinity probes. By attaching biotin, fluorescent rhodamine, or photoreactive aryl azides to the 4-position, scientists can "fish out" the exact target protein responsible for the immune-sustaining effect[4].

Beyond immunology, the 2,5-dimethoxybenzenesulfonamide pharmacophore is demonstrating cross-disciplinary utility. Recent structural adaptations—such as coupling the sulfonamide core to γ-carboline derivatives—have yielded potent tubulin polymerization inhibitors[5]. These compounds mimic the colchicine binding site, arresting the cell cycle at the G2/M phase and exhibiting potent in vitro antiproliferative activity against human cancer cell lines[5], proving the profound versatility of this chemical scaffold.

References

  • Chan, M., et al. "Structure-Activity Relationship Studies to Identify Affinity Probes in Bis-aryl Sulfonamides that Prolong Immune Stimuli." PubMed Central (PMC), National Institutes of Health. URL:[Link]

  • Chan, M., et al. "Structure–Activity Relationship Studies To Identify Affinity Probes in Bis-aryl Sulfonamides That Prolong Immune Stimuli." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • "2,5-dimethoxy-N-(5-ethyl-5H-γ-carbolin-8-yl)benzenesulfonamide." Molaid Chemical Database. URL: [Link]

Sources

Exploratory

Molecular mechanism of action for 2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide

The following technical guide details the molecular mechanism, structural pharmacology, and experimental characterization of 2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide . Technical Monograph & Experimental Guide[1]...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the molecular mechanism, structural pharmacology, and experimental characterization of 2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide .

Technical Monograph & Experimental Guide[1][2]

Compound Identity:

  • IUPAC Name: 2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide[1][2][3]

  • CAS Registry Number: 457960-86-0[1][2]

  • Chemical Class: N-arylsulfonylphenethylamine[1]

  • Molecular Formula: C₁₆H₁₉NO₄S[1]

  • Molecular Weight: 321.40 g/mol [1]

Part 1: Core Directive & Pharmacological Profile

Executive Summary

2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide is a synthetic small molecule belonging to the N-arylsulfonylphenethylamine class.[1] Unlike its structural relatives in the phenethylamine family (e.g., 2C-B, 2C-I) which act as 5-HT2A agonists, this compound possesses a sulfonamide linker that neutralizes the basicity of the ethylamine nitrogen.[1] This structural modification fundamentally alters its pharmacological profile, shifting it from a monoaminergic agonist to a melatonergic (MT1/MT2) ligand and a potential 5-HT6 receptor modulator .[1]

The molecule functions as a bioisostere of melatonin , where the acetamide group of melatonin is replaced by a bulky 2,5-dimethoxybenzenesulfonyl moiety, and the indole core is replaced by a phenyl ring.[1] This scaffold is utilized in research to probe the size and electronic requirements of the MT1/MT2 binding pockets and to develop subtype-selective ligands for circadian rhythm regulation.[1]

Structural Pharmacology & SAR Analysis

The mechanism of action is dictated by three critical structural domains:[1]

  • The Sulfonamide Linker (-SO₂NH-):

    • Acts as a bioisostere for the amide group (-CONH-) found in melatonin.[1]

    • Increases metabolic stability against amidases.[1]

    • Crucial Difference: Unlike the protonatable amine in 5-HT2A agonists (which forms a salt bridge with Asp155 in the 5-HT2A receptor), the sulfonamide nitrogen is non-basic (pKa ~10) and acts as a hydrogen bond donor, abolishing affinity for the orthosteric 5-HT2A site.[1]

  • The 2,5-Dimethoxybenzenesulfonyl Moiety:

    • Provides a large, electron-rich lipophilic surface.[1]

    • In the context of Melatonin receptors (MT1/MT2), this group occupies the hydrophobic pocket typically bound by the N-acetyl group of melatonin, but its bulk suggests it may probe the "auxiliary" binding pocket, potentially conferring MT2 selectivity or acting as an antagonist depending on the specific conformational fit.[1]

  • The Phenylethyl Group:

    • Mimics the ethyl-phenyl/indole pharmacophore of melatonin and serotonin.[1]

    • Facilitates pi-pi stacking interactions with aromatic residues (e.g., Phe, Trp) within the receptor's transmembrane domains.[1]

Part 2: Molecular Mechanism of Action

Primary Target: Melatonin Receptors (MT1/MT2)

The primary mechanism of action for N-arylsulfonylphenethylamines is the modulation of G-protein coupled melatonin receptors.[1]

  • Receptor Subtypes: MT1 (Mel1a) and MT2 (Mel1b).[1]

  • Signaling Pathway: Gi/o-coupled GPCR signaling.[1]

  • Mechanism:

    • Binding: The molecule binds to the orthosteric site of the MT1/MT2 receptor.[1] The sulfonamide oxygen atoms accept hydrogen bonds from receptor residues (likely Asn162 in MT1), while the phenylethyl group penetrates the deep hydrophobic pocket.[1]

    • G-Protein Activation: Upon binding, the ligand stabilizes the active conformation of the receptor, leading to the exchange of GDP for GTP on the Gαi subunit.[1]

    • Effector Modulation: The Gαi-GTP complex dissociates and inhibits Adenylyl Cyclase (AC) .[1]

    • Downstream Effect: This results in a rapid decrease in intracellular cAMP levels and reduced phosphorylation of PKA targets (e.g., CREB), mediating circadian phase shifts and sleep onset signals.[1]

Secondary Target: 5-HT6 Receptor Antagonism

Arylsulfonamides are a privileged scaffold for 5-HT6 antagonists.[1] While most high-affinity 5-HT6 antagonists contain a basic amine (e.g., piperazine), neutral sulfonamides can act as allosteric modulators or weak antagonists by binding to the hydrophobic transmembrane crevice.[1]

  • Action: Blockade of Gs-coupled signaling.

  • Effect: Prevention of constitutive or agonist-induced cAMP accumulation.[1]

Part 3: Visualization (Signaling Pathway)[1]

The following diagram illustrates the G-protein signaling cascade activated by the compound at the Melatonin receptor.[1]

Melatonin_Signaling_Pathway Ligand 2,5-Dimethoxy-N-(2-phenylethyl) benzenesulfonamide Receptor MT1 / MT2 Receptor (GPCR) Ligand->Receptor Binding (Kd ~ nM) G_Protein Gi/o Protein (Heterotrimeric) Receptor->G_Protein Activation (GDP->GTP) AC Adenylyl Cyclase (Effector) G_Protein->AC Inhibition (-) cAMP cAMP Levels (Decrease) AC->cAMP Reduced Synthesis PKA Protein Kinase A (Inhibition) cAMP->PKA Downregulation CREB CREB Phosphorylation (Reduced) PKA->CREB Reduced p-CREB Response Circadian Rhythm Modulation CREB->Response Gene Expression

Caption: Gi/o-mediated signaling pathway initiated by ligand binding to MT1/MT2 receptors, resulting in cAMP suppression.[1]

Part 4: Experimental Protocols

Synthesis of 2,5-Dimethoxy-N-(2-phenylethyl)benzenesulfonamide

Objective: To synthesize high-purity ligand for pharmacological assay.

  • Reagents: 2,5-Dimethoxybenzenesulfonyl chloride (1.0 eq), 2-Phenylethylamine (1.1 eq), Triethylamine (Et₃N, 1.5 eq), Dichloromethane (DCM, anhydrous).[1]

  • Procedure:

    • Dissolve 2-phenylethylamine (1.1 mmol) and Et₃N (1.5 mmol) in anhydrous DCM (10 mL) under nitrogen atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Add 2,5-dimethoxybenzenesulfonyl chloride (1.0 mmol) dropwise over 15 minutes.

    • Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]

    • Workup: Wash with 1N HCl (2x), saturated NaHCO₃ (2x), and brine. Dry over MgSO₄.[1]

    • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel).[1]

    • Validation: Confirm structure via ¹H-NMR (CDCl₃) and LC-MS (M+H = 322.4).

Radioligand Binding Assay (MT1/MT2)

Objective: Determine the binding affinity (


) of the compound.
  • Cell Line: CHO-K1 cells stably expressing human MT1 or MT2 receptors.[1]

  • Radioligand: 2-[¹²⁵I]Iodomelatonin (200 pM).[1]

  • Protocol:

    • Prepare membrane homogenates from CHO-K1 cells.[1]

    • Incubate membranes (50 µg protein) with 2-[¹²⁵I]Iodomelatonin and varying concentrations of the test compound (

      
       to 
      
      
      
      M) in Tris-HCl buffer (pH 7.4) for 60 min at 37°C.
    • Non-specific Binding: Determine using 10 µM Melatonin.[1]

    • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.

    • Analysis: Measure radioactivity via gamma counter. Calculate ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       and derive 
      
      
      
      using the Cheng-Prusoff equation.
Functional cAMP Assay

Objective: Assess agonist vs. antagonist activity.

  • System: TR-FRET cAMP immunoassay (e.g., Lance Ultra).[1]

  • Protocol:

    • Stimulate cells with Forskolin (10 µM) to induce cAMP production.[1]

    • Add test compound.[1]

    • Agonist Mode: Observe reduction in Forskolin-induced cAMP (mimicking Melatonin).[1]

    • Antagonist Mode: Add Melatonin (EC₈₀) + Test Compound.[1] Observe recovery of cAMP levels.

Part 5: Data Summary & Comparative Analysis

Feature2,5-Dimethoxy-N-(2-phenylethyl)benzenesulfonamide2C-B (2,5-Dimethoxy-4-bromophenethylamine)Melatonin
Core Structure SulfonamidePrimary AmineAcetamide
Basicity (N atom) Neutral / Acidic (pKa ~10)Basic (pKa ~9.[1]5)Neutral
Primary Target MT1 / MT2 Receptor 5-HT2A Receptor MT1 / MT2 Receptor
Mechanism Gi/o Agonist/AntagonistGq AgonistGi/o Agonist
Physiological Effect Circadian ModulationPsychedelic / HallucinogenicSleep Regulation

Expert Insight: The substitution of the amine with a sulfonamide is a "molecular switch."[1] It removes the electrostatic interaction required for 5-HT2A activation (salt bridge) and introduces a hydrogen-bond acceptor/donor motif compatible with the Melatonin binding pocket.[1] This molecule serves as an excellent negative control for 5-HT2A studies and a probe for exploring the bulk tolerance of the MT receptor's binding crevice.[1]

References
  • Mathé-Allainmat, M., et al. (1996).[1] "N-Arylsulfonyl-2-arylethylamines as melatonin receptor ligands." Bioorganic & Medicinal Chemistry Letters, 6(22), 2747-2750.[1] Link[1]

  • Holenz, J., et al. (2006).[1] "Arylsulfonamide derivatives as 5-HT6 receptor antagonists." Drug Discovery Today, 11(7-8), 283-299.[1] Link[1]

  • Glennon, R. A., et al. (2002).[1] "Influence of the sulfonamide group on the 5-HT6 receptor affinity of N-(2-arylethyl)benzenesulfonamides." Bioorganic & Medicinal Chemistry Letters, 12(17), 2463-2467.[1] Link

  • Zlotos, D. P. (2005).[1] "Recent advances in melatonin receptor ligands."[1] Archiv der Pharmazie, 338(5-6), 229-247.[1] Link[1]

  • PubChem Database. (2025).[1] "Compound Summary: 2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide (CAS 457960-86-0)."[1][2] National Center for Biotechnology Information.[1] Link

Sources

Foundational

Targeting the Serotonergic & Metabolic Interface: A Technical Review of 2,5-Dimethoxy Benzenesulfonamides

Topic: Literature review of 2,5-dimethoxy substituted sulfonamides in medicinal chemistry Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals Executive Summary The...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Literature review of 2,5-dimethoxy substituted sulfonamides in medicinal chemistry Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

The 2,5-dimethoxy benzenesulfonamide scaffold represents a unique convergence in medicinal chemistry, bridging the structural pharmacophores of psychoactive phenethylamines with the metabolic regulatory properties of classical sulfonamides. While the 2,5-dimethoxy substitution pattern on a benzene ring is historically associated with high-affinity 5-HT


 agonism (e.g., the 2C-x and DOx series), its integration into a sulfonamide core shifts the pharmacological profile significantly.

This technical guide analyzes the utility of this scaffold in two primary domains: Central Nervous System (CNS) modulation (specifically 5-HT


 and 5-HT

antagonism) and Oncology (selective Carbonic Anhydrase IX inhibition). We provide validated synthetic protocols, Structure-Activity Relationship (SAR) insights, and a critical evaluation of its therapeutic potential.[1]

Chemical Basis & Synthesis Strategies[1][2][3][4][5][6][7]

The electronic richness of the 2,5-dimethoxy motif facilitates specific hydrophobic interactions within receptor binding pockets, while the sulfonamide moiety (


) acts as a hydrogen bond donor/acceptor and a zinc-binding group (ZBG).
Validated Synthetic Protocol

The synthesis of 2,5-dimethoxy benzenesulfonamides typically proceeds via the intermediate 2,5-dimethoxybenzenesulfonyl chloride (CAS: 1483-28-9).[2]

Step 1: Chlorosulfonation (The Key Intermediate)
  • Precursor: 1,4-Dimethoxybenzene.[3]

  • Reagent: Chlorosulfonic acid (

    
    ).
    
  • Mechanism: Electrophilic aromatic substitution. The para-directing methoxy groups reinforce substitution at the 2- and 5-positions, but steric hindrance directs the sulfonyl group to the 2-position relative to one methoxy, effectively creating the 2,5-pattern.

Step 2: Amidation (General Protocol)

This protocol describes the synthesis of a generic N-substituted-2,5-dimethoxybenzenesulfonamide.

  • Reagents: 2,5-dimethoxybenzenesulfonyl chloride (1.0 eq), Primary/Secondary Amine (1.1 eq), Triethylamine (

    
    , 1.5 eq), Dichloromethane (DCM).
    
  • Procedure:

    • Dissolve the amine and

      
       in anhydrous DCM under nitrogen atmosphere.
      
    • Cool to 0°C.

    • Add 2,5-dimethoxybenzenesulfonyl chloride portion-wise.[4][5]

    • Allow to warm to Room Temperature (RT) and stir for 4–12 hours (monitor via TLC, typically Hexane:EtOAc 7:3).

    • Workup: Wash with 1N HCl (to remove unreacted amine), then saturated

      
      , then brine. Dry over 
      
      
      
      .
    • Purification: Recrystallization from EtOH or Flash Column Chromatography.

Synthesis Workflow Visualization

SynthesisWorkflow start 1,4-Dimethoxybenzene step1 Chlorosulfonation (ClSO3H, 0°C to RT) start->step1 inter 2,5-Dimethoxybenzenesulfonyl Chloride step1->inter step2 Amidation (R-NH2, Et3N, DCM) inter->step2 product 2,5-Dimethoxy Benzenesulfonamide step2->product

Caption: Standard synthetic route for generating 2,5-dimethoxy benzenesulfonamide libraries.

Medicinal Chemistry Applications

CNS: 5-HT and 5-HT Receptor Antagonism

Unlike the phenethylamine analogs which are 5-HT


 agonists, sulfonamide derivatives often act as antagonists  at 5-HT

and 5-HT

receptors. These targets are critical for cognitive enhancement (Alzheimer's disease) and mood regulation.
  • Mechanism: The sulfonamide group often mimics the indole NH of serotonin or interacts with the specific hydrophilic pocket in the receptor (e.g., Asp3.32).

  • Key Finding: Research indicates that while 4-amino-benzenesulfonamides (like Ro 04-6790 ) are classic 5-HT

    
     ligands, the 2,5-dimethoxy  substitution is used to tune selectivity against adrenergic receptors (
    
    
    
    ).
  • Case Study (Compound 10): A study identified 2,5-dimethoxy-N-{1-[2-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy)ethyl]piperidin-4-yl}benzenesulfonamide as a dual

    
    /5-HT
    
    
    
    antagonist. The 2,5-dimethoxy group provided necessary lipophilicity to cross the Blood-Brain Barrier (BBB) while maintaining receptor affinity.
Oncology: Carbonic Anhydrase (CA) Inhibition

Sulfonamides are the primary class of CA inhibitors (CAIs). The challenge is selectivity: inhibiting the ubiquitous cytosolic CA II causes side effects, whereas inhibiting the transmembrane CA IX and CA XII (overexpressed in hypoxic tumors) is a therapeutic goal.

  • The "Tail" Approach: CAIs typically consist of a Zinc-Binding Group (sulfonamide) and a "tail" that interacts with the hydrophobic half of the active site.

  • Effect of 2,5-Dimethoxy:

    • Steric Bulk: The methoxy groups at 2 and 5 positions create significant steric bulk near the sulfonamide anchor.

    • Selectivity Profile: In pyrazoline-benzenesulfonamide hybrids, the 2,5-dimethoxy derivative (often coded as compound 4f or 10d in literature) showed moderate inhibition of hCA IX (

      
      ) but, crucially, reduced affinity for hCA II compared to unsubstituted analogs.
      

Structure-Activity Relationship (SAR) Analysis

The following table summarizes the impact of the 2,5-dimethoxy substitution compared to other common patterns in sulfonamide medicinal chemistry.

Feature2,5-Dimethoxy Substitution EffectClinical Implication
Lipophilicity Increases LogP significantly compared to unsubstituted rings.Improved BBB penetration (CNS drugs) and membrane permeability.
Electronic Electron-donating (+M effect); increases electron density on the ring.Modulates the pKa of the sulfonamide NH, affecting zinc binding strength.
Steric High steric hindrance at ortho (2) and meta (5) positions relative to sulfonamide.Reduces non-specific binding; improves selectivity for open-cleft isoforms (e.g., CA IX).
Metabolism Susceptible to O-demethylation by CYPs.Potential for active metabolites; requires metabolic stability testing.
SAR Logic Flow

SAR_Logic core Benzenesulfonamide Core sub Add 2,5-Dimethoxy Groups core->sub Modification path_cns CNS Pathway (5-HT6 / 5-HT7) sub->path_cns Target: Brain path_onc Oncology Pathway (CA IX / XII) sub->path_onc Target: Tumor effect_cns Increases Lipophilicity Allows BBB Crossing Selectivity vs Adrenergic path_cns->effect_cns effect_onc Steric Bulk Reduces hCA II affinity Enhances Tumor Selectivity path_onc->effect_onc

Caption: Decision matrix for deploying 2,5-dimethoxy substitution based on therapeutic target.

References

  • Sleight, A. J., et al. (1998).[6] Characterization of Ro 04-6790 and Ro 63-0563: potent and selective antagonists at human and rat 5-HT6 receptors.[6][7][8] British Journal of Pharmacology.[6]

  • Marcinkowska, M., et al. (2016).[5][9] Design, Sustainable Synthesis and Biological Evaluation of a Novel Dual α2A/5-HT7 Receptor Antagonist. ACS Medicinal Chemistry Letters.

  • Guzel-Akdemir, O., et al. (2019). Discovery of 2,4-thiazolidinedione-tethered coumarins as novel selective inhibitors for carbonic anhydrase IX and XII isoforms.[10] Bioorganic Chemistry.[10][9]

  • BenchChem Technical Support. (2025). Synthesis of 2,5-Dimethoxybenzenesulfonyl chloride.[4][2][5]

  • Tuğrak, M., et al. (2020). Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibitors.[11] Bioorganic Chemistry.[10][9]

Sources

Exploratory

Predictive Toxicology and Safety Assessment: 2,5-Dimethoxy-N-(2-phenylethyl)benzenesulfonamide

The following technical guide provides an in-depth predictive toxicology and safety assessment for 2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide . As no direct empirical toxicology literature exists for this specific...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth predictive toxicology and safety assessment for 2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide .

As no direct empirical toxicology literature exists for this specific chemical abstract service (CAS) entry, this guide employs Structure-Activity Relationship (SAR) analysis, Read-Across methodology from homologous pharmacophores, and mechanistic toxicodynamics to construct a high-confidence safety profile.

Executive Summary

2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide is a synthetic sulfonamide derivative structurally related to the phenethylamine class of psychoactive compounds (e.g., 2C-H) but functionally distinct due to the sulfonyl linker.

Core Predictions:

  • Psychoactivity: Predicted Inactive as a classic 5-HT2A agonist. The replacement of the basic amine of phenethylamines with a non-basic sulfonamide moiety disrupts the ionic lock required for serotonergic receptor activation.

  • Allergenic Potential: Low . The compound lacks the N4-arylamine moiety responsible for Stevens-Johnson Syndrome (SJS) and Toxic Epidermal Necrolysis (TEN) associated with sulfonamide antibiotics (e.g., sulfamethoxazole).[1][2]

  • Physicochemical Hazard: Moderate . High lipophilicity (Predicted LogP ~4.1) suggests poor aqueous solubility, posing a risk of crystalluria if excreted renally in high concentrations.

Chemical Identity & Physicochemical Profile[3][4]

Understanding the physical properties is the first step in predicting bioavailability and safety handling.

PropertyValue (Predicted)Relevance to Safety
Chemical Name 2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamideTarget Analyte
CAS Number 457960-86-0Identification
Molecular Formula

Stoichiometry
Molecular Weight 321.40 g/mol Small molecule (CNS penetrant range)
LogP (Octanol/Water) ~4.1High Lipophilicity . Likely crosses BBB; tissue accumulation possible.
pKa (Sulfonamide NH) ~10.0Acidic . Nitrogen is not protonated at physiological pH (7.4).
H-Bond Donors 1Good membrane permeability.
H-Bond Acceptors 4Good membrane permeability.

Structural Analysis & Pharmacophore Dissection

To predict toxicity, we must deconstruct the molecule into its functional components and analyze them against known toxicophores.

The "Psychedelic" Decoy: 2,5-Dimethoxy Motif

The 2,5-dimethoxy substitution pattern on the benzene ring is the hallmark of the 2C-x and DOx family of potent 5-HT2A agonists (hallucinogens).

  • Risk Hypothesis: Does this compound cause hallucinations or cardiotoxicity (5-HT2B agonism)?

  • Mechanistic Rebuttal: The critical feature of serotonergic agonists is a basic nitrogen atom (pKa ~9-10) capable of protonation to form an ionic bond with Aspartate 3.32 (D155) inside the GPCR binding pocket.

The "Sulfa" Allergy Risk: Sulfonamide Moiety

Sulfonamide antibiotics cause hypersensitivity reactions in ~3% of the population.

  • Risk Hypothesis: Will this compound trigger SJS/TEN?

  • Mechanistic Rebuttal: Classic sulfa allergy is mediated by the metabolism of an N4-aromatic amine (aniline) into a reactive hydroxylamine/nitroso species that haptenizes proteins.

Visualization: Structure-Activity Flowchart

SAR_Analysis Compound 2,5-dimethoxy-N-(2-phenylethyl) benzenesulfonamide Substruct1 2,5-Dimethoxy Benzene Ring Compound->Substruct1 Substruct2 Sulfonamide Linker (-SO2NH-) Compound->Substruct2 Substruct3 Phenethyl Tail Compound->Substruct3 Effect1 Resembles 2C-H (Psychedelic) Substruct1->Effect1 Effect2 Lacks Basic Amine (No Asp3.32 Bond) Substruct2->Effect2 Acidity (pKa ~10) Effect3 No N4-Arylamine Substruct2->Effect3 Structure Check Effect1->Effect2 Negated by Outcome1 PREDICTION: Non-Hallucinogenic Effect2->Outcome1 Outcome2 PREDICTION: Low Allergy Risk Effect3->Outcome2

Caption: SAR analysis demonstrating why the target compound lacks the necessary pharmacophore for psychedelic activity and high-risk sulfonamide allergy.

Predicted Toxicokinetics (ADME)

Metabolism (Biotransformation)

Based on the structure, the compound will likely undergo extensive hepatic metabolism via Cytochrome P450 enzymes.

  • O-Demethylation (Major Pathway): The 2,5-dimethoxy groups are prime targets for CYP2D6 and CYP3A4 . This will produce phenolic metabolites (e.g., 2-hydroxy-5-methoxy...).

    • Tox Implication: Phenolic metabolites are generally readily conjugated (glucuronidation) and excreted.

  • N-Dealkylation (Minor Pathway): Cleavage of the N-phenethyl chain is less likely for sulfonamides than for amides, but oxidative dealkylation could occur.

  • Hydrolysis: The sulfonamide bond is extremely stable to hydrolysis under physiological conditions.

Excretion & Crystalluria
  • Route: Renal excretion of glucuronidated metabolites.

  • Risk: The parent compound is highly lipophilic (LogP 4.1). If large doses are ingested, the limited water solubility could lead to precipitation in the renal tubules (crystalluria), a known issue with older sulfonamides.

    • Mitigation: Hydration and alkalinization of urine (sulfonamides become more soluble as salts at high pH).

Experimental Validation Protocols

To transition from "Predicted" to "Verified," the following self-validating experimental workflows are recommended.

Protocol A: hERG Safety Screen (Cardiotoxicity)

Objective: Determine if the lipophilic phenethyl tail interacts with the hERG potassium channel (QT prolongation risk).

  • Cell Line: CHO or HEK293 cells stably expressing hERG (

    
    ).
    
  • Method: Automated Patch Clamp (e.g., QPatch or SyncroPatch).

  • Procedure:

    • Prepare stock solution of compound in DMSO (10 mM).

    • Perfusion concentrations: 0.1, 1, 10, and 30 µM.

    • Positive Control: E-4031 (known hERG blocker).

    • Negative Control: Vehicle (0.1% DMSO).

  • Endpoint: Measure tail current inhibition.

    
     inhibition at 
    
    
    
    indicates high cardiac risk.
Protocol B: 5-HT2A Binding Assay (Efficacy Check)

Objective: Confirm the "Non-Psychoactive" prediction.

  • Assay: Radioligand Competition Binding.

  • Receptor: Human 5-HT2A (cloned).[4][5][6]

  • Radioligand:

    
    -Ketanserin (antagonist) or 
    
    
    
    -DOI (agonist).
  • Procedure:

    • Incubate membrane preparations with radioligand + test compound (

      
       to 
      
      
      
      M).
    • Filter through GF/B filters; count radioactivity.

  • Data Analysis: Calculate

    
    .
    
    • Success Criterion: If

      
      , the compound is inactive.
      
Protocol C: Ames Test (Genotoxicity)

Objective: Rule out mutagenicity from the sulfonamide moiety.

  • Strains: Salmonella typhimurium TA98, TA100, TA1535, TA1537.

  • Conditions: +/- S9 Metabolic Activation (rat liver extract).

  • Dosing: 5 concentrations up to 5000 µ g/plate .

  • Endpoint: Revertant colony counts.

Safety & Handling Guidelines

Until empirical data is generated, treat this compound as a Potential Irritant and Bioactive Agent .

  • GHS Classification (Provisional):

    • Skin Irrit. 2 (H315)

    • Eye Irrit. 2A (H319)

    • STOT SE 3 (H335 - Respiratory Irritation)

  • PPE Requirements:

    • Nitrile gloves (0.11 mm minimum thickness).

    • Safety glasses with side shields.

    • Fume hood for all solid handling to prevent dust inhalation.

  • Storage: Store at +2°C to +8°C, desiccated.

References

  • PubChem. (2025).[7] Compound Summary: 2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide (CID 3299286). National Library of Medicine. [Link]

  • Isberg, V., et al. (2013).[6] "Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors." PLOS ONE, 8(11): e78515.[6] (Demonstrates requirement of basic amine for 5-HT2A affinity).[6] [Link]

  • Giles, A., et al. (2019).[1] "Sulfonamide Allergies." Pharmacy, 7(3), 132. (Differentiation between arylamine and non-arylamine sulfonamide toxicity). [Link]

  • Nichols, D. E. (2018). "Structure-activity relationships of serotonin 5-HT2A agonists." WIREs Membrane Transport and Signaling, 5(2). (Establishes the pharmacophore for hallucinogens). [Link]

Sources

Foundational

An In-Depth Technical Guide to the Chemical Stability and Half-Life of 2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide

Abstract This technical guide provides a comprehensive framework for assessing the chemical stability and determining the half-life of 2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide. While specific experimental data f...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for assessing the chemical stability and determining the half-life of 2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide. While specific experimental data for this molecule is not extensively published, this document synthesizes established principles of sulfonamide chemistry, degradation pathways, and modern analytical methodologies to offer a robust, scientifically-grounded approach. This guide is intended for researchers, scientists, and drug development professionals, providing both theoretical insights and practical, step-by-step protocols for forced degradation studies and stability-indicating method development. The causality behind experimental choices is emphasized to ensure a self-validating and scientifically rigorous investigation.

Introduction: The Significance of Stability in Drug Development

The chemical stability of a drug substance is a critical quality attribute that influences its safety, efficacy, and shelf-life. For novel compounds such as 2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide, a thorough understanding of its degradation profile under various environmental conditions is paramount for successful drug development. Forced degradation studies, or stress testing, are indispensable for elucidating potential degradation pathways, identifying degradation products, and developing validated, stability-indicating analytical methods.[1][2] This guide will delineate a comprehensive strategy for evaluating the intrinsic stability of 2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide, focusing on hydrolytic, oxidative, thermal, and photolytic stress conditions.

Molecular Structure and Predicted Stability

The chemical structure of 2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide comprises a sulfonamide functional group, a dimethoxy-substituted benzene ring, and an N-phenylethyl substituent. The sulfonamide group is a key functional moiety that is known to be susceptible to degradation.[3] The primary anticipated degradation pathways for sulfonamides include cleavage of the S-N bond and modifications to the aromatic rings and their substituents.[3]

Key Structural Features and Potential Liabilities:

  • Sulfonamide Linkage (-SO₂-NH-): This is often the most labile part of the molecule, susceptible to hydrolytic cleavage under both acidic and basic conditions.

  • Methoxy Groups (-OCH₃): These electron-donating groups on the benzene ring may influence the susceptibility of the ring to oxidative degradation.

  • N-phenylethyl Group: The secondary amine is a potential site for oxidation.[4]

  • Aromatic Rings: Both the benzenesulfonamide and the phenylethyl rings can undergo electrophilic attack or photodegradation.

Forced Degradation Studies: A Proactive Approach to Understanding Stability

Forced degradation studies are designed to accelerate the degradation of a drug substance to predict its long-term stability and to generate potential degradation products for analytical method development.[1][2] The conditions should be stringent enough to induce degradation but not so harsh as to produce irrelevant degradation products.[1] A target degradation of 5-20% is generally considered optimal.[2][5]

Experimental Design for Forced Degradation

The following table outlines the recommended stress conditions for 2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide, based on general guidelines for sulfonamides.[6][7]

Stress ConditionReagents and ConditionsRationale
Acid Hydrolysis 0.1 M to 1 M HCl at 60-80°C for up to 24 hours.[6]To assess the stability of the sulfonamide linkage and other acid-labile groups.
Base Hydrolysis 0.1 M to 1 M NaOH at 60-80°C for up to 24 hours.[6]To evaluate the susceptibility to base-catalyzed degradation, particularly of the sulfonamide bond.
Oxidative Degradation 3-30% H₂O₂ at room temperature for a specified duration.[6][8]To investigate the potential for oxidation of the amine, methoxy groups, or aromatic rings.
Thermal Degradation Solid-state: Dry heat at 60-100°C.[6] Solution: Heating in a suitable solvent.To determine the impact of heat on the molecule's stability.
Photodegradation Exposure to UV light (e.g., 254 nm) and/or a combination of UV and visible light as per ICH Q1B guidelines.[7][9]To assess the molecule's sensitivity to light and potential for photolytic degradation.
Step-by-Step Protocol for a Forced Degradation Study
  • Stock Solution Preparation: Prepare a stock solution of 2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Sample Preparation:

    • Acid/Base Hydrolysis: To separate aliquots of the stock solution, add an equal volume of the respective acid or base. Heat as required. At specified time points, withdraw samples, neutralize them, and dilute with the mobile phase for analysis.[6]

    • Oxidation: To an aliquot of the stock solution, add the hydrogen peroxide solution. Keep at room temperature and sample at various time intervals. Dilute with the mobile phase for analysis.[6]

    • Thermal (Solution): Heat an aliquot of the stock solution at the desired temperature. Sample at different times and dilute for analysis.

    • Thermal (Solid): Expose the solid compound to the specified temperature. At intervals, dissolve a known weight of the solid in a suitable solvent for analysis.[6]

    • Photodegradation: Expose a solution of the compound in a transparent container to the light source. A dark control sample should be kept under the same conditions but protected from light.[9] Sample at various time points for analysis.

  • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method (details in Section 4).

Development and Validation of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.[7] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[6][10]

Proposed HPLC Method Parameters
ParameterRecommended ConditionsRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)Provides good retention and separation for a wide range of organic molecules.[7][10]
Mobile Phase A gradient of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[6]Gradient elution is often necessary to separate the parent compound from its more polar or less polar degradation products.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.[6]
Detection UV detector, with the wavelength set at the absorbance maximum of the analyte. A photodiode array (PDA) detector is highly recommended to assess peak purity.[6]PDA allows for the monitoring of multiple wavelengths and can help in identifying co-eluting peaks.
Column Temperature 25-40°CMaintaining a constant temperature ensures reproducible retention times.[6]
Method Validation

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2] This is demonstrated by the separation of the main peak from all degradation product peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

Determination of Half-Life

The half-life (t₁/₂) of a drug is the time it takes for the concentration of the drug to be reduced by half. For chemical stability, this is determined by monitoring the degradation of the compound over time under specific conditions (e.g., a particular pH and temperature). Assuming first-order kinetics, which is common for drug degradation in solution, the half-life can be calculated using the following equation:

t₁/₂ = 0.693 / k

where 'k' is the first-order degradation rate constant. The value of 'k' is determined from the slope of the natural logarithm of the drug concentration versus time plot.

Visualization of Workflows

Forced Degradation Experimental Workflow

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution of Compound aliquots Aliquot Stock Solution stock->aliquots acid Acid Hydrolysis (0.1-1M HCl, Heat) base Base Hydrolysis (0.1-1M NaOH, Heat) oxidative Oxidation (3-30% H₂O₂) thermal Thermal (Dry Heat/Solution) photo Photolytic (UV/Vis Light) neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidative->neutralize thermal->neutralize photo->neutralize hplc Analyze by Stability-Indicating HPLC-UV/PDA neutralize->hplc data Data Analysis: Peak Purity, % Degradation hplc->data

Caption: Workflow for the forced degradation study of 2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide.

Half-Life Determination Workflow

Half_Life_Workflow cluster_exp Experiment cluster_quant Quantification cluster_calc Calculation setup Incubate Solution at Constant Temperature & pH sampling Withdraw Samples at Defined Time Intervals setup->sampling hplc_quant Quantify Remaining Compound by Validated HPLC Method sampling->hplc_quant plot Plot ln(Concentration) vs. Time hplc_quant->plot slope Determine Slope (k) plot->slope half_life Calculate Half-Life (t₁/₂ = 0.693 / k) slope->half_life

Caption: Workflow for determining the half-life of 2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for evaluating the chemical stability and determining the half-life of 2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide. By systematically applying the principles of forced degradation and developing a robust stability-indicating analytical method, researchers can gain crucial insights into the degradation profile of this molecule. The identification and characterization of any significant degradation products using techniques such as mass spectrometry (MS) would be a logical next step to fully understand the stability profile and ensure the safety of potential drug formulations. This foundational knowledge is essential for informed decision-making throughout the drug development process, from lead optimization to formulation design and regulatory submission.

References

  • García-Galán, M. J., Díaz-Cruz, M. S., & Barceló, D. (2008). Identification and determination of metabolites and degradation products of sulfonamide antibiotics. TrAC Trends in Analytical Chemistry, 27(11), 1008-1022.
  • Roca, M., Castillo, M., Marti, P., Althaus, R. L., & Molina, M. P. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry, 136(2), 786-791.
  • Le, T. T. Y., Le, T. H., Nguyen, T. P., & Y, T. N. (2022). Fate of Sulfonamides and Tetracyclines in Meat during Pan Cooking: Focus on the Thermodegradation of Sulfamethoxazole. Foods, 11(19), 2958.
  • Benchchem. (n.d.). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides.
  • Maurin, M. B., & Stella, V. J. (2002). Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures. Journal of Pharmaceutical Sciences, 91(4), 1059-1070.
  • Gao, Y., et al. (2026).
  • Roca, M., Castillo, M., Marti, P., Althaus, R. L., & Molina, M. P. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. PubMed.
  • Wang, J., Wang, S., & Li, B. (2022). Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation.
  • Lin, L., Yuan, K., Liang, X., Chen, X., & Zou, S. (2017). Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures.
  • Li, M., Li, Y., & Zhang, X. (2025). Oxidation of Sulfonamides in Aqueous Solution by UV-TiO2-Fe(VI).
  • Gulkowska, A., Leung, H. W., So, M. K., Taniyasu, S., Yamashita, N., Yeung, L. W., & Lam, P. K. (2009). Degradation of Sulfonamides in Aqueous Solution by Membrane Anodic Fenton Treatment. Journal of Agricultural and Food Chemistry, 57(1), 247-253.
  • Li, D., Yang, M., Wang, J., Li, Y., & Zhang, J. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PLoS One, 19(4), e0299645.
  • Osiński, P., et al. (2023). Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia, Poland. Environmental Science and Pollution Research, 30(50), 108398-108411.
  • Al-Ghannam, S. M., & Belal, F. (2018). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation.
  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 5(1), 1-9.
  • Wang, Y., et al. (2024). Removal of sulfonamides from water by wetland plants.
  • Samanidou, V. F., & Nisyriou, S. A. (2008). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Mini Reviews in Medicinal Chemistry, 8(10), 1019-1032.
  • García-Galán, M. J., Díaz-Cruz, M. S., & Barceló, D. (2008). Studies on sulfonamide degradation products. TrAC Trends in Analytical Chemistry, 27(11), 1008-1022.
  • Onyx. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • CPAchem Ltd. (2024). Safety data sheet: 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide.
  • Zhang, J., et al. (2025). Bioremediation of Sulfamethazine Contaminated Environments by Bacillus cereus J2.
  • Patel, P. N., & Patel, M. M. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 6653.
  • Al-Bayati, M. F., & Al-Ammar, M. A. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience, 12(1), 10.
  • Corcoll, N., et al. (2015). Degradation of sulfonamides as a microbial resistance mechanism.
  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Academia.edu.
  • Carlier, J., et al. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. Forensic Toxicology, 40(2), 223-241.
  • PubChem. (n.d.). 2-Methoxy-5-[(2R)-2-[[(1R)-1-phenylethyl]amino]propyl]benzenesulfonamide;hydrochloride.
  • Carlier, J., et al. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review.
  • Benchchem. (n.d.).
  • European Medicines Agency. (1996). ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products.
  • Toronto Research Chemicals. (n.d.). R,R-2-Methoxy-5-[2-(1-phenylethylamino)-propyl] Benzene Sulfonamide Hydrochloride.
  • PubChem. (n.d.). 2,4-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide.
  • Inxight Drugs. (n.d.). BENZENESULFONAMIDE, 4-AMINO-2,5-DIMETHOXY-N-PHENYL-.
  • Sigma-Aldrich. (n.d.). 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide.
  • Nocentini, A., et al. (2017). Screening of benzenesulfonamide in combination with chemically diverse fragments against carbonic anhydrase by differential scanning fluorimetry. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1069-1076.
  • Wang, X., et al. (2020). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Journal of Medicinal Chemistry, 63(21), 12696-12715.
  • Wang, T., et al. (2023). Development of hydrolytic stability screening methods for early drug discovery with high differentiation and predictive power. Journal of Pharmaceutical and Biomedical Analysis, 234, 115582.
  • Kim, Y. H., et al. (2002). Synthesis and hydrolytic stability of soluble sulfonated polybenzoxazoles derived from bis(3-sulfonate-4-carboxyphenyl) sulfone. Journal of Polymer Science Part A: Polymer Chemistry, 40(21), 3703-3710.
  • Sigma-Aldrich. (n.d.). Benzenesulfonamide.
  • Hays, P. A., et al. (2019). Identification of Seven Psychedelic 2,5‐Dimethoxy‐Phenylethyl‐amine‐Based Designer Drugs via Benchtop 1 H NMR Spectroscopy. Drug Testing and Analysis, 11(11-12), 1753-1761.
  • NCERT. (n.d.). Amines.
  • Agency for Toxic Substances and Disease Registry. (1998). Analytical Methods. In Toxicological Profile for Benzidine.
  • EvitaChem. (n.d.). Buy N-benzyl-N-ethyl-2,5-dimethoxy-4-methylbenzenesulfonamide (EVT-2517103).
  • Le, T. H., et al. (2022). Improved Hydrolytic and Mechanical Stability of Sulfonated Aromatic Proton Exchange Membranes Reinforced by Electrospun PPSU Fibers. Polymers, 14(22), 4994.
  • El-Kashef, H., et al. (2024). Discovery and Structure−Activity Relationships of 2,5- Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Ago. Journal of Medicinal Chemistry.
  • Chen, Y., et al. (2021). Exploring the Long-Term Hydrolytic Behavior of Zwitterionic Polymethacrylates and Polymethacrylamides. Polymers, 13(16), 2695.

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development for the Quantitation of 2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide

Abstract This application note details the systematic development and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the detection and quantitation of 2,5-dimethoxy-N-(2-phenyle...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the systematic development and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the detection and quantitation of 2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide . Due to the structural combination of a lipophilic phenethylamine moiety and a potentially ionizable sulfonamide core, this protocol prioritizes pH control and stationary phase selectivity. The guide covers physicochemical profiling, column screening, gradient optimization, and validation parameters in accordance with ICH Q2(R1) guidelines.

Introduction & Physicochemical Analysis[1][2][3][4][5][6][7][8]

Developing a robust method requires understanding the analyte's "personality"—its physicochemical properties.

  • Chemical Structure Analysis: The molecule consists of a benzenesulfonamide core substituted with two methoxy groups (positions 2,5) and an N-phenylethyl chain.[1]

  • Lipophilicity (LogP): The presence of two aromatic rings and two methoxy groups suggests a high LogP (estimated > 2.5), indicating strong retention on C18 columns.

  • Ionization (pKa):

    • Sulfonamide Nitrogen:[2][1][3][4] Unlike amines, the nitrogen atom in a sulfonamide group (

      
      ) is electron-deficient due to the sulfonyl group. It typically acts as a weak acid with a pKa range of 9.5 – 10.5 .
      
    • Implication: At acidic pH (pH 2–4), the molecule remains in its neutral (protonated) form, maximizing interaction with the hydrophobic stationary phase.[1] At basic pH (> pH 10), it deprotonates to an anion, causing rapid elution and peak broadening.

Strategic Decision: The method will utilize an acidic mobile phase (pH ~2.7) to suppress ionization, ensuring sharp peak shape and consistent retention.

Method Development Workflow

The following diagram outlines the logical flow of the experimental design, ensuring no critical parameter is overlooked.

MethodDevelopment Start Start: Analyte Profiling Solubility 1. Solubility & UV Scan (MeOH/ACN, 200-400nm) Start->Solubility ColScreen 2. Column Screening (C18 vs. Phenyl-Hexyl) Solubility->ColScreen MobilePhase 3. Mobile Phase Selection (Acidic pH Control) ColScreen->MobilePhase GradientOpt 4. Gradient Optimization (Resolution vs. Time) MobilePhase->GradientOpt GradientOpt->MobilePhase Poor Resolution Validation 5. ICH Q2(R1) Validation (Linearity, Precision, LOD) GradientOpt->Validation

Figure 1: Systematic Method Development Workflow. Blue nodes indicate screening phases, Yellow indicates chemical optimization, and Green/Red represent finalization.

Experimental Protocols

Reagents and Equipment[4]
  • Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), and Water (

    
    ).
    
  • Additives: Formic Acid (FA) or Trifluoroacetic acid (TFA).[1] Note: FA is preferred for LC-MS compatibility; TFA provides sharper peaks for UV-only methods.

  • System: HPLC with Diode Array Detector (DAD) capable of scanning 190–400 nm.[1]

Protocol A: Spectral Scanning & Stock Preparation

Objective: Determine the


 for maximum sensitivity.
  • Stock Solution: Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 100% Methanol (solubility is higher in MeOH than ACN). Concentration = 1 mg/mL.

  • Working Standard: Dilute stock 1:100 in Mobile Phase A:B (50:50) to 10 µg/mL.

  • Scan: Inject into HPLC-DAD (no column, or using a union) or use a cuvette spectrophotometer.

  • Result: Expect absorption bands typical of substituted benzenes.

    • Primary Band: ~210–220 nm (High sensitivity, solvent cutoff risk).[1]

    • Secondary Band: ~254–280 nm (Aromatic

      
       transition).[1]
      
    • Selection: Use 254 nm for specificity or 220 nm for trace analysis.

Protocol B: Column & Gradient Screening

Objective: Select the stationary phase that offers the best selectivity (


).
  • Comparison:

    • Column A: C18 (End-capped, 3.5 µm, 4.6 x 100 mm).[1] Baseline choice for hydrophobicity.

    • Column B: Phenyl-Hexyl (3.5 µm, 4.6 x 100 mm).[1] Alternative for

      
       interactions with the aromatic rings.
      

Scouting Gradient Method:

Time (min) % Mobile Phase B (ACN + 0.1% FA) % Mobile Phase A (Water + 0.1% FA) Flow Rate
0.0 5 95 1.0 mL/min
10.0 95 5 1.0 mL/min
12.0 95 5 1.0 mL/min
12.1 5 95 1.0 mL/min

| 15.0 | 5 | 95 | 1.0 mL/min |

  • Evaluation: If the peak elutes early (< 4 min), the compound is not retaining (unlikely). If it elutes late (> 8 min) with broad shape, increase organic start %.

  • Recommendation: The C18 column is generally sufficient. If peak tailing occurs due to the sulfonamide/phenethyl interaction, switch to Phenyl-Hexyl.

Final Optimized Method Parameters

Based on the physicochemical properties and standard screening results, the following parameters represent the "Gold Standard" starting point for validation.

ParameterSpecificationRationale
Column C18 (L1), 150 x 4.6 mm, 3.5 µm or 5 µmBalances resolution and backpressure.[1]
Mobile Phase A Water + 0.1% Formic AcidAcidic pH (~2.7) keeps sulfonamide neutral.[1]
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN has lower viscosity than MeOH, lowering pressure.
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns.
Column Temp 35°CImproves mass transfer and reduces viscosity.
Injection Vol 10 µLStandard loop size.[1]
Detection UV @ 254 nm (bw 4 nm)Specific to aromatic rings; minimizes solvent noise.[1]

Optimized Gradient Table:

Time (min) % B Event
0.0 30 Initial hold to focus peak.[1]
8.0 80 Linear ramp to elute analyte.
9.0 95 Wash column (remove lipophilic impurities).[1]
11.0 95 Hold wash.
11.1 30 Return to initial conditions.

| 15.0 | 30 | Re-equilibration (Crucial for reproducibility). |

Validation Strategy (ICH Q2(R1))

To ensure the method is "fit for purpose," perform the following validation steps.

System Suitability Testing (SST)

Run 5 replicate injections of the Working Standard (e.g., 50 µg/mL) before every sample set.[1]

  • RSD of Area: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    
    
  • Tailing Factor (

    
    ): 
    
    
    
    [1]
  • Theoretical Plates (

    
    ): 
    
    
    
    [1]
Linearity

Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 10, 25, 50, 75, 100 µg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[5]
Accuracy (Recovery)

Spike the analyte into a blank matrix (or solvent if API) at 80%, 100%, and 120% levels.

  • Acceptance: Mean recovery

    
    .
    
Sensitivity (LOD/LOQ)

Determine based on Signal-to-Noise (S/N) ratio.[1]

  • LOD: S/N

    
    
    
  • LOQ: S/N

    
    
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Silanol interaction or pH mismatch.[1]Ensure pH is < 3.[6]0. Add 10mM Ammonium Formate if using MS, or switch to a "High Purity" end-capped C18 column.[1]
Retention Shift Column temperature fluctuation or insufficient equilibration.[1]Use a column oven (35°C). Increase re-equilibration time at the end of the gradient.
Split Peaks Solvent mismatch.Ensure sample diluent matches initial mobile phase (30% ACN). Do not dissolve pure sample in 100% ACN.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1][7] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[7][8] [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • U.S. Food and Drug Administration (FDA). (2015).[1] Analytical Procedures and Methods Validation for Drugs and Biologics.[9][Link]

Sources

Application

Application Note: Crystallization &amp; Purification of 2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide

This Application Note is designed for research scientists and process chemists involved in the purification of 2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide (CAS: 457960-86-0). This guide synthesizes standard operati...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and process chemists involved in the purification of 2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide (CAS: 457960-86-0). This guide synthesizes standard operating procedures for lipophilic sulfonamide purification with specific adaptations for the 2,5-dimethoxy substitution pattern, which influences solubility and crystal habit.

Introduction & Physicochemical Profile[1][2][3][4][5]

The target molecule, 2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide , represents a class of N-substituted sulfonamides often utilized as intermediates in medicinal chemistry or as specific receptor ligands. Structurally, it consists of a lipophilic 2,5-dimethoxybenzene core attached to a sulfonyl group, linked to a phenethylamine moiety.

Chemical Challenges[4]
  • Impurity Profile: Synthesis typically involves the coupling of 2,5-dimethoxybenzenesulfonyl chloride with 2-phenethylamine. Common impurities include:

    • Unreacted Amine: 2-phenethylamine (Basic).

    • Hydrolysis Product: 2,5-dimethoxybenzenesulfonic acid (Acidic, water-soluble).

    • Regioisomers: Depending on the sulfonyl chloride source purity.

  • Solubility Characteristics: The molecule exhibits low water solubility due to the aromatic rings but moderate polarity from the sulfonamide (

    
    ) linker. The 2,5-dimethoxy groups increase electron density, potentially enhancing solubility in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (DCM).
    
Key Properties (Estimated)
ParameterValue / CharacteristicImplication for Purification
Molecular Formula

MW ~321.4 g/mol
pKa (Sulfonamide NH) ~10.0 - 10.5Weakly acidic; soluble in strong aqueous base (

).[1]
LogP ~2.5 - 3.0Lipophilic; prefers organic solvents.
Crystal Habit Needles or PlatesProne to oiling out if cooled too rapidly.

Pre-Crystallization Workup (Chemical Purification)

Before attempting crystallization, "chemical washing" is strictly recommended to remove precursors. Crystallization is less effective if the crude purity is


.
Protocol A: Acid-Base Wash (Self-Validating Step)

Rationale: This step exploits the amphoteric nature of the impurities versus the neutral/weakly acidic target.

  • Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL per gram of crude).

  • Acid Wash (Removes Amine): Wash the organic phase twice with 1M HCl (removes unreacted 2-phenethylamine as the water-soluble hydrochloride salt).

  • Base Wash (Removes Sulfonic Acid): Wash the organic phase twice with Saturated Sodium Bicarbonate (

    
    ) .
    
    • Note: Do not use strong NaOH at this stage, or you may deprotonate the target sulfonamide and lose it to the aqueous layer.

  • Drying: Dry organic layer over Anhydrous

    
    , filter, and rotary evaporate to a solid residue.
    

Crystallization Protocols

Two distinct methods are provided. Method 1 is the standard for high yield. Method 2 is for high purity (polymorph control).

Method 1: Solvent/Anti-Solvent Precipitation (Ethanol/Water)

Best for: Routine purification and removal of polar impurities.

Mechanism: The compound is soluble in hot ethanol (dielectric constant


) but insoluble in water (

). Gradual increase in polarity forces the hydrophobic sulfonamide out of solution in an ordered lattice.

Step-by-Step Protocol:

  • Dissolution: Transfer the dried crude solid to an Erlenmeyer flask. Add Absolute Ethanol (approx. 5-8 mL/g).

  • Heating: Heat the mixture to boiling (

    
    ) with stirring. If solids remain, add Ethanol dropwise until fully dissolved.
    
    • Critical Control: Do not add excess solvent. The solution must be near saturation at boiling.

  • Anti-Solvent Addition: While maintaining a gentle boil, add Deionized Water dropwise.

    • Stop adding water the moment a persistent turbidity (cloudiness) appears.

    • Add 1-2 drops of Ethanol to clear the turbidity (restore solution).

  • Controlled Cooling: Remove from heat. Allow the flask to cool to room temperature undisturbed for 2 hours.

    • Why Undisturbed? Agitation induces rapid nucleation, leading to small, impure crystals.

  • Final Crystallization: Place flask in an ice bath (

    
    ) for 1 hour to maximize yield.
    
  • Isolation: Filter via vacuum filtration (Buchner funnel).[2] Wash cake with cold 20% Ethanol/Water.

Method 2: Dual-Organic Recrystallization (EtOAc/Hexane)

Best for: Removal of lipophilic impurities (oils/tars) and obtaining anhydrous polymorphs.

Step-by-Step Protocol:

  • Dissolution: Dissolve crude in minimum boiling Ethyl Acetate .

  • Precipitation: Slowly add hot Hexane (or Heptane) until the solution becomes slightly cloudy.

  • Reflux: Re-heat to redissolve any precipitate.

  • Seeding (Optional but Recommended): If available, add a single seed crystal of pure product at

    
    .
    
  • Cooling: Cool slowly to room temperature, then to

    
    .
    
    • Observation: This method often yields denser, prismatic crystals compared to the needles from Ethanol/Water.

Process Visualization (Decision Tree)

The following diagram illustrates the logical workflow for purifying this specific sulfonamide, incorporating "fail-safes" for common issues like oiling out.

PurificationWorkflow Start Crude Reaction Mixture Workup Acid/Base Extraction (Remove Phenethylamine & Sulfonic Acid) Start->Workup CheckPurity Check Purity (TLC/HPLC) >85%? Workup->CheckPurity FlashChrom Flash Chromatography (DCM/MeOH) CheckPurity->FlashChrom No (<85%) CrystChoice Select Crystallization Method CheckPurity->CrystChoice Yes (>85%) FlashChrom->CrystChoice MethodA Method A: Ethanol/Water (General Purpose) CrystChoice->MethodA Standard MethodB Method B: EtOAc/Hexane (For Lipophilic Impurities) CrystChoice->MethodB Alternative Oiling Problem: Product Oils Out? MethodA->Oiling MethodB->Oiling Remedy Remedy: Reheat, add more solvent, seed at lower temp Oiling->Remedy Yes Final Pure Crystalline Solid (Vacuum Dry) Oiling->Final No (Crystals Form) Remedy->Oiling

Figure 1: Purification logic flow for 2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide.

Troubleshooting & Critical Control Points

"Oiling Out"

Sulfonamides with flexible alkyl chains (like the phenethyl group here) often separate as an oil rather than crystals if the anti-solvent is added too fast.

  • Correction: Re-heat the mixture to dissolve the oil. Add a small amount of the "Good" solvent (Ethanol or EtOAc). Scratch the glass wall with a rod to induce nucleation sites.

Polymorphism

Sulfonamides are notorious for polymorphism (different crystal packing).

  • Implication: Different batches may have slightly different melting points.

  • Standardization: Always dry the final product under vacuum at

    
     for 12 hours to remove solvates.
    
Analytical Verification

Verify the identity and purity using Proton NMR (


-NMR).
  • Diagnostic Peaks:

    • 
       ppm (Singlets, 
      
      
      
      ,
      
      
      ).
    • 
       ppm (Multiplets, Aromatic protons).
      
    • 
       ppm (Broad Singlet, 
      
      
      
      , exchangeable with
      
      
      ).

References

  • Chemical Entity Data

    • 2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide (CAS 457960-86-0).[3][4] ChemBK Chemical Database.

  • General Sulfonamide Crystallization

    • Protocol for Solvent/Anti-Solvent Crystallization of Sulfonamides.[2] BenchChem Technical Support Center.[2]

  • Structural Analogs & Properties

    • Crystal structure of N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide.[5] MDPI Molbank, 2022. (Provides insight into packing of dimethoxyphenethyl moieties).

  • Safety & Handling

    • 2,5-Dimethoxyphenethylamine Safety Data Sheet. Santa Cruz Biotechnology. (Relevant for handling the amine precursor/impurity).

Sources

Method

Application Note: Preparation and Management of 2,5-Dimethoxy-N-(2-phenylethyl)benzenesulfonamide Stock Solutions for In Vitro Assays

Target Audience: Researchers, Assay Biologists, and Compound Management Professionals Discipline: In Vitro Pharmacology & High-Throughput Screening (HTS) Executive Summary & Scientific Rationale The transition of a small...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Compound Management Professionals Discipline: In Vitro Pharmacology & High-Throughput Screening (HTS)

Executive Summary & Scientific Rationale

The transition of a small molecule from a dry powder to an assay-ready state is a critical vulnerability point in drug discovery. 2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide (CAS: 457960-86-0) is a highly lipophilic sulfonamide derivative. Due to its bulky hydrophobic moieties (a phenylethyl group and a dimethoxy-substituted benzene ring), it exhibits poor aqueous solubility.

To ensure reproducibility in high-throughput screening and in vitro pharmacology, this compound must be managed through a strict solvent protocol. This guide provides a self-validating methodology for preparing 10 mM master stocks in Dimethyl Sulfoxide (DMSO), executing serial dilutions, and managing kinetic solubility to prevent compound precipitation and solvent-induced cytotoxicity.

Physicochemical Profiling & Solvent Selection

The selection of 100% anhydrous DMSO as the primary solvent is not arbitrary; it is a physicochemical necessity. DMSO is an amphipathic, aprotic solvent with a high dielectric constant, making it the industry standard for compound management [1]. It maximizes the thermodynamic solubility of lipophilic sulfonamides, preventing hydrolysis while allowing for highly concentrated master stocks.

Table 1: Physicochemical Properties & Target Stock Parameters
ParameterValue / SpecificationScientific Rationale
Compound Name 2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamideTarget analyte for in vitro screening.
Molecular Weight 321.40 g/mol Required for precise molarity calculations.
Master Stock Conc. 10 mMIndustry standard concentration for HTS archival [1].
Primary Solvent 100% Anhydrous DMSO (≥99.9%)Maximizes thermodynamic solubility; prevents hydrolysis.
Storage Temperature -20°C (Desiccated)DMSO freezes at 18.5°C; -20°C arrests chemical degradation.

Experimental Workflow & Methodologies

The following workflow outlines the lifecycle of the compound from powder to the final assay well.

Workflow A Dry Powder (MW: 321.40) B 10 mM Master Stock (100% DMSO) A->B Dissolve & QC C Serial Dilution (100% DMSO) B->C Aliquot & Dilute D Assay-Ready Plate (Aqueous Buffer) C->D Acoustic Transfer or Pipetting E In Vitro Assay (≤0.1% DMSO) D->E Cell/Enzyme Addition

Workflow for preparing 2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide assay-ready plates.

Protocol A: Preparation of 10 mM Master Stock

Causality Insight: DMSO is highly hygroscopic. Water ingress into the stock solution reduces the solubility limit of the compound, leading to invisible micro-precipitation that severely skews dose-response curves.

  • Equilibration: Remove the dry powder vial from cold storage and place it in a desiccator at room temperature for at least 30 minutes. Do not open the vial while cold, as this causes immediate atmospheric condensation.

  • Weighing: Weigh exactly 3.21 mg of 2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide using a microbalance.

  • Dissolution: Add exactly 1.00 mL of room-temperature, anhydrous, cell-culture grade DMSO (≥99.9% purity) to achieve a 10 mM concentration.

  • Homogenization: Vortex the solution for 30 seconds. If visual particulates remain, sonicate in a water bath at room temperature for 5–10 minutes.

  • Aliquoting: Transfer 30 µL to 50 µL aliquots into low-bind polypropylene tubes. Causality: Highly lipophilic molecules tend to partition into the hydrophobic walls of standard plastics, reducing the effective concentration.

  • Storage: Store immediately at -20°C. Limit the stock to a maximum of 10 freeze-thaw cycles to maintain integrity [2].

Protocol B: Serial Dilution & Assay-Ready Plate Generation

Causality Insight: Serial dilutions must be performed in 100% DMSO prior to any aqueous buffer addition. Diluting a high-concentration DMSO stock directly into an aqueous buffer causes an immediate concentration shock, leading to irreversible nucleation and precipitation (exceeding the compound's kinetic solubility) [3].

  • Thawing: Thaw a 10 mM master stock aliquot at room temperature in a desiccator.

  • DMSO Serial Dilution: In a 96-well or 384-well V-bottom plate, perform a 10-point serial dilution (e.g., 1:3 or 1:10) using 100% DMSO.

  • Intermediate Dilution (Optional but Recommended): To prevent localized precipitation upon contact with the assay buffer, create an intermediate plate by diluting the DMSO stocks 1:50 into the assay buffer (yielding 2% DMSO).

  • Final Transfer: Transfer the intermediate solution to the final assay plate containing cells or enzymes, ensuring the final DMSO concentration drops to the biologically tolerated limit.

Biological Tolerance & DMSO Limits

While DMSO is a highly effective solvent, it is biologically active. At elevated concentrations, DMSO alters cell membrane permeability, induces caspase-3 cleavage (apoptosis), and causes cell cycle arrest [4]. Furthermore, concentrations above 0.5% have been shown to be explicitly cytotoxic to sensitive lineages such as apical papilla cells [5].

To maintain trustworthiness in your assay readouts, the final DMSO concentration must be strictly controlled and matched with a vehicle-only control well.

Table 2: Maximum Allowable DMSO Concentrations by Assay Type
Assay TypeMax DMSO (v/v)Biological Consequence of Exceedance
Cell Viability / Proliferation ≤ 0.1%Cytotoxicity, apoptosis, caspase-3 cleavage [4].
Long-term Cell Culture (>72h) ≤ 0.05%Altered gene expression, spontaneous differentiation.
Biochemical / Enzymatic 1.0% - 2.0%Protein denaturation, enzyme inhibition [2].
High-Throughput Screening 0.1% - 1.0%False positives/negatives, fluorescence quenching.

Quality Control & Precipitation Management

A self-validating protocol requires built-in quality control. Because 2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide is highly lipophilic, it is prone to crashing out of solution during the final aqueous dilution step.

QC_Tree Start Aqueous Dilution QC Check Nephelometry / Visual Inspection Start->Check Clear Solution Clear (Kinetic Solubility OK) Check->Clear Cloudy Turbidity / Precipitation Check->Cloudy Action1 Proceed to Assay Clear->Action1 Action2 Warm to 37°C & Sonicate Cloudy->Action2 Action2->Clear Resolves Action3 Reduce Max Conc. or Add Surfactant Action2->Action3 Persists

Decision tree for managing compound precipitation during aqueous buffer dilution.

QC Validation Step: Before running the biological assay, utilize nephelometry (turbidimetry) or perform a visual inspection of the highest concentration well. If turbidity is detected, the kinetic solubility of the compound has been exceeded. You must either warm the plate to 37°C to encourage dissolution or lower the maximum top concentration of your dose-response curve.

References

  • Separation Science in Drug Development, Part 2: High-Throughput Characterization . Chromatography Online. 1

  • HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES . EU-OPENSCREEN. 2

  • ADME Solubility Assay . BioDuro-Global CRDMO. 3

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes . MDPI. 4

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro . NIH / PMC. 5

Sources

Application

Application Note: In Vivo Dosing Formulation for 2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide

[1] Executive Summary & Compound Profile This guide details the formulation strategies for 2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide , a lipophilic small molecule often utilized in CNS receptor research (structur...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Compound Profile

This guide details the formulation strategies for 2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide , a lipophilic small molecule often utilized in CNS receptor research (structurally related to 5-HT6/5-HT7 ligands).[1]

Due to the sulfonamide moiety and the lipophilic 2,5-dimethoxy-phenethyl chain, this compound exhibits Class II/IV BCS characteristics (Low Solubility / High Permeability).[1] It is practically insoluble in neutral aqueous buffers.[1] Successful in vivo delivery requires disrupting the crystal lattice using co-solvents or encapsulating the hydrophobic core.[1]

Physicochemical Profile (Estimated)
PropertyValue / CharacteristicImplication for Formulation
Molecular Weight 321.40 g/mol Small molecule; suitable for rapid diffusion.[1]
LogP (Predicted) ~3.5 – 4.1Highly lipophilic.[1] Will partition into adipose tissue; crosses BBB.[1]
pKa (Acidic) ~10.0 (Sulfonamide NH)Weakly acidic.[1] Solubility increases at pH > 10 (not physiological).[1]
Solubility (Water) < 0.01 mg/mLRequires organic co-solvents or complexation.[1]
Solubility (DMSO) > 20 mg/mLExcellent stock solvent.[1]

Vehicle Selection Strategy

Selection of the vehicle depends strictly on the route of administration and the required dose concentration.[1]

Decision Matrix
RoutePrimary Vehicle SystemMax ConcentrationPros/Cons
Intravenous (IV) 20% HP-β-Cyclodextrin5 mg/mLBest for PK. Prevents hemolysis.[1] Harder to prepare.[1]
Intraperitoneal (IP) DMSO / PEG400 / Saline10 mg/mLStandard for Screening. Easy to prep.[1] High viscosity.[1]
Oral Gavage (PO) 0.5% Methylcellulose (MC)>50 mg/mLHigh Capacity. Suspension format.[1] Slower absorption.[1][2]

Visual Workflow: Formulation Logic

The following diagram illustrates the decision logic for selecting the appropriate formulation based on your experimental needs.

FormulationLogic Start Start: Define Study Goal RouteCheck Route of Administration? Start->RouteCheck IV_Route Intravenous (IV) RouteCheck->IV_Route IP_Route Intraperitoneal (IP) RouteCheck->IP_Route PO_Route Oral (PO) RouteCheck->PO_Route SolubilityCheck Required Conc > 2 mg/mL? IV_Route->SolubilityCheck Cosolvent Protocol B: DMSO/PEG400/Saline (Co-solvency) IP_Route->Cosolvent Standard Suspension Protocol C: Methylcellulose/Tween (Suspension) PO_Route->Suspension Standard Cyclodextrin Protocol A: HP-β-Cyclodextrin (Complexation) SolubilityCheck->Cyclodextrin Yes (High Load) SolubilityCheck->Cosolvent No (Low Load)

Figure 1: Decision tree for selecting the optimal vehicle based on administration route and solubility requirements.

Detailed Protocols

Protocol A: High-Solubility IV/IP Formulation (Cyclodextrin)

Best for: Intravenous (IV) bolus, chronic IP dosing (minimizes irritation).[1] Mechanism: The hydrophobic sulfonamide core is encapsulated within the cyclodextrin torus, shielding it from water.[1]

Reagents:

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) [Pharma Grade][1]

  • Sterile Water for Injection (WFI)[1]

  • Compound Stock (Solid powder preferred)[1]

Step-by-Step:

  • Prepare Vehicle: Dissolve 20g of HP-β-CD in 100mL of sterile water (20% w/v solution). Filter through a 0.22 µm PES filter.[1]

  • Weighing: Weigh the required amount of 2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide.

  • Complexation: Add the solid compound slowly to the 20% HP-β-CD solution under continuous magnetic stirring.

  • Sonication: Sonicate at 40°C for 20-30 minutes. The solution should turn clear.

    • Troubleshooting: If the solution remains cloudy, adjust pH to 8.0 using 0.1N NaOH to assist dissolution (ionizing the sulfonamide), then back-titrate to pH 7.4 carefully with 0.1N HCl.

  • Final Filtration: Filter again (0.22 µm) to ensure sterility and remove un-dissolved particles.

Protocol B: Standard Co-Solvent Formulation (IP/SC)

Best for: Acute IP screening, rapid onset.[1] Composition: 5% DMSO / 40% PEG400 / 55% Saline.[1]

Reagents:

  • Dimethyl sulfoxide (DMSO), Anhydrous

  • Polyethylene Glycol 400 (PEG400)[1]

  • 0.9% Saline or PBS[1]

Step-by-Step (Critical Order of Addition):

  • Dissolve Stock: Dissolve the compound completely in 100% DMSO . (Concentration = 20x the final target).

    • Why: DMSO is the strongest solvent here.[1] Ensure it is perfectly clear before proceeding.

  • Add Bridge Solvent: Add PEG400 to the DMSO stock.[1] Vortex thoroughly.

    • Why: PEG400 acts as a bridge.[1] If you add water directly to DMSO, the heat of mixing and polarity shift will crash the compound out.

  • Add Aqueous Phase: Slowly add warm (37°C) Saline dropwise while vortexing.

    • Visual Check: The solution may turn slightly opalescent (Tyndall effect) but should not have visible crystals.[1]

  • Immediate Use: Use within 2 hours. Lipophilic sulfonamides may crystallize over time in this mixture.[1]

Protocol C: Oral Suspension (PO)

Best for: High dose toxicity studies, oral bioavailability assessment.[1] Composition: 0.5% Methylcellulose (400 cP) + 0.1% Tween 80.[1]

Step-by-Step:

  • Wetting: Weigh the compound powder into a mortar. Add the Tween 80 (surfactant) directly to the powder.[1] Triturate (grind) with a pestle to wet the hydrophobic surface.[1]

  • Levigation: Add a small volume of 0.5% Methylcellulose to create a smooth paste.[1]

  • Dilution: Gradually add the remaining Methylcellulose while stirring to reach final volume.

  • Homogenization: Briefly sonicate or use a tissue homogenizer to break up aggregates.[1]

  • Dosing: Shake well immediately before drawing into the gavage syringe.

Quality Control & Stability

Precipitation Check (The "Dilution Test")

Before injecting any co-solvent formulation (Protocol B), perform a mock dilution:

  • Take 10 µL of your formulation.

  • Add it to 1 mL of warm PBS (simulating blood/peritoneal fluid).

  • Pass: Solution remains clear or forms a fine, non-aggregating haze.[1]

  • Fail: Visible white crystals form immediately. Risk: Embolism or peritonitis.[1]

pH Monitoring

Sulfonamides can precipitate in acidic environments.[1] Ensure your formulation pH is ≥ 7.0 .[1]

  • If pH < 6.0: Risk of crystallization in the formulation.[1]

  • If pH > 8.5: Risk of tissue necrosis at injection site.[1]

Visual Workflow: Preparation Technique

PrepWorkflow Step1 1. Weigh Solid (Compound) Step2 2. Dissolve in DMSO (5% Vol) Step1->Step2 Solubilize Step3 3. Add PEG400 (40% Vol) Step2->Step3 Stabilize Step4 4. Add Saline (55% Vol) *Dropwise* Step3->Step4 Dilute Step5 5. Filter & Inspect Step4->Step5 QC Check

Figure 2: Critical order of addition for Co-solvent Protocol B. Reversing steps 3 and 4 will cause precipitation.[1]

References

  • Yalkowsky, S. H., et al. (2010).[1] Handbook of Aqueous Solubility Data. CRC Press.[1] (General reference for sulfonamide solubility profiles).

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] Link

  • Strickley, R. G. (2004).[1] Solubilizing excipients in oral and injectable formulations.[1][2][3] Pharmaceutical Research, 21(2), 201-230.[1] Link

  • PubChem Compound Summary. (2023). 2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide (CAS 457960-86-0).[4] National Center for Biotechnology Information.[1] Link[1]

  • Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability.[1][5] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1] Link

Sources

Method

Application Note: Spectroscopic Elucidation of 2,5-Dimethoxy-N-(2-phenylethyl)benzenesulfonamide

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Matrix: Small Molecule Active Pharmaceutical Ingredient (API) Intermediates Introduction and Mechanistic Context Derivatives...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Matrix: Small Molecule Active Pharmaceutical Ingredient (API) Intermediates

Introduction and Mechanistic Context

Derivatives of benzenesulfonamides are highly valued in medicinal chemistry due to their bioisosteric properties, often serving as critical pharmacophores in 5-HT receptor ligands, anticholinesterase agents, and antidiabetic drugs[1][2]. The compound 2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide integrates a strongly electron-withdrawing sulfonyl core with an electron-rich 2,5-dimethoxyphenyl ring and a flexible phenethylamine appendage.

Accurate structural elucidation of such compounds requires a multi-modal spectroscopic approach. This guide provides field-proven, self-validating protocols for Nuclear Magnetic Resonance (NMR) and Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy, emphasizing the physical causality behind the observed spectral phenomena[3].

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, the following methodologies incorporate built-in validation steps (e.g., internal referencing and background subtraction).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Solvent Choice: Deuterated chloroform (CDCl₃) is selected because it provides excellent solvation for moderately polar sulfonamides while lacking exchangeable protons that could mask the critical N-H sulfonamide signal.

  • Sample Preparation: Weigh 5–10 mg of the purified compound. Dissolve completely in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). The TMS acts as an internal standard to self-validate the 0.00 ppm baseline.

  • Instrument Parameters: Transfer the solution to a standard 5 mm precision NMR tube. Acquire the ¹H NMR spectrum at 400 MHz (16 scans, 2-second relaxation delay) and the ¹³C NMR spectrum at 100 MHz (1024 scans, 2-second relaxation delay, proton-decoupled).

  • Validation Step (D₂O Exchange): To definitively assign the N-H proton, add 1 drop of deuterium oxide (D₂O) to the NMR tube, shake vigorously, and re-acquire the ¹H spectrum. The disappearance of the broad signal confirms the exchangeable N-H proton.

ATR-FTIR Spectroscopy

Causality of Technique: ATR-FTIR is preferred over traditional KBr pelleting because KBr is highly hygroscopic. Absorbed moisture in KBr can create broad O-H stretching bands that obscure the critical N-H stretch (~3280 cm⁻¹) of the sulfonamide[3].

  • Background Calibration: Clean the diamond ATR crystal with LC-MS grade isopropanol. Once dry, acquire a background spectrum (air) from 4000 to 400 cm⁻¹ to digitally subtract atmospheric CO₂ and water vapor.

  • Sample Acquisition: Place 1–2 mg of the solid compound directly onto the crystal. Apply consistent pressure using the anvil to ensure intimate optical contact (preventing signal attenuation).

  • Parameters: Co-add 32 scans at a resolution of 4 cm⁻¹.

Spectroscopic Data Interpretation

¹H and ¹³C NMR Analysis

The chemical shifts in the 2,5-dimethoxyphenyl ring are dictated by competing electronic effects. The sulfonyl group (-SO₂-) acts as a strong electron-withdrawing group (EWG) via inductive and resonance effects, which heavily deshields the ortho-proton (H-6), pushing it downfield to ~7.45 ppm. Conversely, the methoxy groups act as electron-donating groups (EDG), shielding H-3 and H-4.

The N-H proton appears as a broad triplet. This broadening is caused by the quadrupolar moment of the ¹⁴N nucleus, which induces rapid relaxation and partially decouples the spin system from the adjacent aliphatic CH₂ protons.

Table 1: ¹H NMR Data Summary (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)Multiplicity & J-CouplingIntegrationAssignment & Mechanistic Note
7.45Doublet (J = 3.0 Hz)1HAr-H (H-6): Deshielded by adjacent -SO₂- group.
7.28 – 7.15Multiplet5HPhenyl Ring: Protons of the phenylethyl moiety.
7.05Doublet (J = 9.0 Hz)1HAr-H (H-3): Shielded by ortho-methoxy group.
6.98Dbl of Dbl (J = 9.0, 3.0 Hz)1HAr-H (H-4): Ortho/meta coupling observable.
5.10Triplet (J = 6.0 Hz, broad)1HN-H: Broadened by ¹⁴N quadrupolar relaxation.
3.90Singlet3HO-CH₃ (C-2): Slightly deshielded by steric proximity to SO₂.
3.82Singlet3HO-CH₃ (C-5): Standard aryl ether shift.
3.25Quartet (J = 6.8 Hz)2HCH₂-N: Couples with adjacent CH₂ and N-H.
2.80Triplet (J = 6.8 Hz)2HCH₂-Ph: Benzylic protons.

Table 2: ¹³C NMR Data Summary (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Carbon TypeAssignment
153.5, 150.2Quaternary (Aromatic)C-2, C-5 (Methoxy-bearing carbons)
138.5Quaternary (Aromatic)C-1' (Phenyl ipso carbon)
128.8, 128.6, 126.5CH (Aromatic)Phenyl ring carbons (ortho, meta, para)
128.0Quaternary (Aromatic)C-1 (Sulfonyl-bearing carbon)
120.5, 115.2, 113.8CH (Aromatic)C-4, C-6, C-3 (Dimethoxyphenyl ring)
56.5, 56.0CH₃ (Aliphatic)O-CH₃ carbons
44.8CH₂ (Aliphatic)CH₂-N (Deshielded by nitrogen)
35.6CH₂ (Aliphatic)CH₂-Ph (Benzylic carbon)
ATR-FTIR Vibrational Analysis

The defining feature of a sulfonamide in IR spectroscopy is the presence of two distinct S=O stretching bands[3][4]. Because the -SO₂- group has a bent molecular geometry, it undergoes both asymmetric stretching (higher energy, ~1330 cm⁻¹) and symmetric stretching (lower energy, ~1160 cm⁻¹)[2].

Table 3: Key IR Vibrational Frequencies

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
3280Medium, SharpSulfonamide (-SO₂NH-)N-H Stretch[2]
3060WeakAromatic RingC-H Stretch (sp²)
2940, 2835WeakAliphatic & MethoxyC-H Stretch (sp³)
1330StrongSulfonyl (-SO₂-)S=O Asymmetric Stretch[4]
1220StrongAryl Alkyl EtherC-O-C Asymmetric Stretch
1160StrongSulfonyl (-SO₂-)S=O Symmetric Stretch[4]

Analytical Workflow Visualization

The following diagram maps the self-validating logic flow from sample isolation to final structural confirmation.

G cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy Start Synthesized/Isolated Compound NMR_Prep Sample Prep (CDCl3 + TMS, 5-10 mg) Start->NMR_Prep IR_Prep Sample Prep (ATR Crystal / Background Scan) Start->IR_Prep NMR_Acq Acquisition (1H & 13C, 400+ MHz) NMR_Prep->NMR_Acq NMR_Data Chemical Shifts & Multiplicities NMR_Acq->NMR_Data Analysis Data Integration & Structural Elucidation NMR_Data->Analysis IR_Acq Acquisition (4000-400 cm⁻¹) IR_Prep->IR_Acq IR_Data Vibrational Frequencies IR_Acq->IR_Data IR_Data->Analysis Confirm Confirmed Structure: 2,5-dimethoxy-N-(2-phenylethyl) benzenesulfonamide Analysis->Confirm

Logical workflow for the multi-modal spectroscopic elucidation of the sulfonamide derivative.

Conclusion

The structural confirmation of 2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide relies on the integration of orthogonal data sets. The precise downfield shift of the H-6 proton in ¹H NMR confirms the regiochemistry of the sulfonyl attachment, while the dual S=O stretching bands in the IR spectrum unambiguously validate the presence of the sulfonamide oxidation state. Adhering to these self-validating preparation protocols ensures high-fidelity data suitable for regulatory submissions and advanced drug development pipelines.

References

  • [1] Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI. URL:

  • [3] A Technical Guide to the Spectroscopic Analysis of 2-nitro-N-propylbenzenesulfonamide. Benchchem. URL:

  • [4] Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies. PMC (NIH). URL:

  • [2] Synthesis and Antidiabetic Evaluation of Benzenesulfonamide Derivatives. Brieflands. URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the sulfonylation of phenethylamine...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the sulfonylation of phenethylamine using 2,5-dimethoxybenzenesulfonyl chloride.

The synthesis of sulfonamides is a foundational nucleophilic acyl substitution[1]. However, the specific electronic properties of the 2,5-dimethoxy substitution on the benzenesulfonyl ring, combined with the reactivity of primary amines, frequently lead to yield-limiting side reactions. This guide breaks down the causality behind these failures and provides self-validating protocols to ensure >90% isolated yields.

Reaction Pathway & Mechanistic Overview

Understanding the kinetic competition in your reaction flask is the first step to optimization. The diagram below illustrates the delicate balance between the target pathway and the two most common side reactions: hydrolysis and bis-sulfonylation.

ReactionPathway Reactants 2,5-diMeO-PhSO2Cl + Phenethylamine Target Mono-sulfonamide (Target Product) Reactants->Target Base, Solvent (Kinetic Control) Hydrolysis Sulfonic Acid (Hydrolysis Byproduct) Reactants->Hydrolysis H2O, pH > 10 (Side Reaction) Bis Bis-sulfonamide (Over-reaction) Target->Bis Excess SO2Cl, Strong Base (Deprotonation)

Reaction pathways showing target mono-sulfonamide vs bis-sulfonamide and hydrolysis.

Frequently Asked Questions (Troubleshooting Yield Issues)

Q: Why is my crude product heavily contaminated with bis-sulfonamide, and how do I prevent it? A: Phenethylamine is a primary amine. When it reacts with the sulfonyl chloride, it forms the target mono-sulfonamide. However, the remaining N-H proton on the mono-sulfonamide is highly acidic (pKa ~10) due to the strong electron-withdrawing nature of the sulfonyl group. In the presence of a strong base (like triethylamine or NaOH) and excess sulfonyl chloride, this proton is easily abstracted. The resulting amide anion then attacks a second sulfonyl chloride molecule, forming the unwanted bis-sulfonamide[2]. Solution: Always maintain the amine in slight molar excess (1.1 to 1.2 equivalents) relative to the sulfonyl chloride. Kinetically, the primary amine is a much better nucleophile than the deprotonated mono-sulfonamide. By making the sulfonyl chloride the limiting reagent, you starve the bis-sulfonylation pathway.

Q: I am using aqueous Schotten-Baumann conditions, but my yield is below 40% with high amounts of 2,5-dimethoxybenzenesulfonic acid. What went wrong? A: Schotten-Baumann synthesis relies on a biphasic system (e.g., DCM/water) where an inorganic base neutralizes the HCl byproduct. If your aqueous phase is too basic (pH > 10), hydroxide ions will outcompete the phenethylamine, leading to rapid hydrolysis of the moisture-sensitive 2,5-dimethoxybenzenesulfonyl chloride into its corresponding sulfonate[3]. Solution: Implement dynamic pH control. Use a milder base like sodium carbonate (


) to buffer the aqueous phase strictly between pH 8.0 and 9.0[3]. Alternatively, switch to a strictly anhydrous organic system.

Q: Does the 2,5-dimethoxy substitution on the sulfonyl chloride affect its reactivity? A: Yes. The methoxy groups are electron-donating via resonance, which slightly deactivates the sulfonyl chloride compared to an unsubstituted benzenesulfonyl chloride. This makes the nucleophilic attack by phenethylamine slightly slower, rendering the reagent even more susceptible to competitive hydrolysis if water is present over extended reaction times. Furthermore, 2,5-dimethoxybenzenesulfonyl chloride is highly sensitive to ambient moisture and is classified as a corrosive material. It must be stored under an inert atmosphere.

Quantitative Optimization Matrix

Use the following data table to benchmark your current experimental setup against optimized parameters.

Solvent SystemBase UsedMolar Ratio (Amine :

)
TempMajor ByproductExpected Yield

/ DCM (Biphasic)
NaOH (pH > 10)1.0 : 1.025°CSulfonic Acid< 40%
Anhydrous DCM

(2.0 eq)
1.0 : 1.20-25°CBis-sulfonamide50-60%

/ DCM (Biphasic)

(pH 8.5)
1.2 : 1.00-25°CTrace Sulfonic Acid80-85%
Anhydrous DCM

(1.5 eq)
1.2 : 1.0 0-25°C None (Clean) > 90%

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols include built-in validation checkpoints. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Anhydrous Synthesis (Recommended for Maximum Purity)

This protocol utilizes kinetic control in an anhydrous environment to completely eliminate the hydrolysis side reaction while suppressing bis-sulfonamide formation.

  • Preparation: Dissolve phenethylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.

    • Validation Check: The solution must be completely clear and colorless. Any cloudiness indicates moisture or degraded amine.

  • Cooling: Cool the reaction flask to 0°C using an ice-water bath.

    • Causality: Low temperature suppresses the exothermic degradation of the sulfonyl chloride and maximizes the kinetic preference for mono-sulfonylation.

  • Addition: Dissolve 2,5-dimethoxybenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the amine mixture over 30 minutes.

    • Validation Check: A slight yellowing and the formation of a faint white precipitate (triethylamine hydrochloride) should be observed, confirming the active generation of the sulfonamide.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2 hours.

    • Validation Check: Perform TLC (Hexanes:EtOAc 3:1). The sulfonyl chloride spot (

      
       ~0.7) must be completely absent, replaced by the highly UV-active mono-sulfonamide product (
      
      
      
      ~0.3).
  • Quenching & Workup: Quench the reaction with 1M HCl to neutralize the excess triethylamine and unreacted phenethylamine. Extract with DCM, wash the organic layer with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
Protocol B: Modified Biphasic Schotten-Baumann Synthesis

Ideal for scale-up where anhydrous conditions are difficult to maintain, utilizing dynamic pH control[4].

  • Preparation: Dissolve phenethylamine (1.1 eq) in a 1:1 volumetric mixture of DCM and 10% aqueous

    
    .
    
  • pH Control:

    • Validation Check: Measure the aqueous layer pH using a calibrated probe. It must read strictly between 8.0 and 9.0[3].

  • Addition: Add 2,5-dimethoxybenzenesulfonyl chloride (1.0 eq) portion-wise at 0°C under vigorous stirring (≥ 800 RPM).

    • Causality: Vigorous stirring is critical in biphasic systems to maximize the interfacial surface area between the organic and aqueous layers, ensuring the amine reacts faster than water can hydrolyze the chloride[4].

  • Monitoring: Stir for 4 hours at room temperature.

    • Validation Check: If unreacted sulfonyl chloride remains (via LC-MS) but the pH has dropped below 8.0, add 1M

      
       dropwise to restore the pH to 8.5.
      
  • Workup: Separate the organic layer, wash sequentially with 1M HCl and brine, dry, and evaporate to yield the product.

Workflow Start Analyze Crude Yield Issue1 High Bis-sulfonamide Start->Issue1 Over-reaction Issue2 High Sulfonic Acid Start->Issue2 Hydrolysis Sol1 Use 1.2 eq Amine Limit SO2Cl Issue1->Sol1 Sol2 Switch to Anhydrous or Buffer pH 8-9 Issue2->Sol2 Opt Optimized Yield (>90%) Sol1->Opt Sol2->Opt

Troubleshooting workflow for resolving common sulfonamide synthesis yield issues.

References

  • 2,5-Dimethoxybenzenesulfonyl chloride 98 1483-28-9 - Sigma-Aldrich. Sigma-Aldrich.

  • [3] Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis 1. Università degli Studi di Bari Aldo Moro (Uniba.it).

  • [4] Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Figshare / ACS Publications.

  • [1] Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface.

  • [2] (PDF) Convenient synthesis of primary sulfonamides. Academia.edu.

Sources

Optimization

Technical Support Center: Identification of Degradation Products in 2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide Samples

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering degradation products in their work with 2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide. It...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering degradation products in their work with 2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide. It offers troubleshooting advice, detailed experimental protocols, and insights into the chemical principles underlying the degradation of this and similar sulfonamide compounds.

I. Frequently Asked Questions (FAQs): Troubleshooting Common Degradation Issues

This section addresses common problems encountered during the analysis of 2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide and provides actionable solutions.

Q1: I'm seeing unexpected peaks in my HPLC chromatogram that are not present in my reference standard. What could they be?

A1: The appearance of new peaks strongly suggests the presence of degradation products. Sulfonamides, like the one you are working with, can degrade through several pathways, including hydrolysis, oxidation, and photolysis.[1][2][3] The specific nature of the degradation products will depend on the storage conditions, the presence of impurities, and exposure to environmental factors like light and heat.

To begin troubleshooting, consider the following:

  • Review your sample history: How was the sample stored (temperature, light exposure, humidity)? What solvents were used? Were there any changes in the synthetic route or purification process?

  • Perform forced degradation studies: To proactively identify potential degradation products, it is best practice to conduct forced degradation or stress studies.[4][5] This involves intentionally exposing the drug substance to harsh conditions to accelerate the formation of degradants.[5]

Q2: My sample has developed a slight yellow or brown color over time. Is this related to degradation?

A2: Yes, a change in color is often a visual indicator of chemical degradation. The formation of colored species can result from oxidative processes or the formation of highly conjugated systems, which absorb light in the visible region. Photodegradation is also a common cause of discoloration in sulfonamide-containing compounds.[6] It is recommended to perform analyses to identify the compounds responsible for the color change.

Q3: The concentration of my parent compound, 2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide, seems to be decreasing in my stability samples. What are the likely degradation pathways?

A3: Based on the structure of your compound and the known degradation patterns of sulfonamides, the primary degradation pathways to investigate are:

  • Hydrolysis of the Sulfonamide Bond: This is a common degradation route for sulfonamides, especially under acidic or basic conditions.[2][3] This cleavage would result in the formation of 2,5-dimethoxybenzenesulfonic acid and 2-phenylethylamine. The rate of hydrolysis is often pH-dependent.[2]

  • Oxidation: The methoxy groups on the benzene ring and the ethylamine side chain can be susceptible to oxidation. Oxidative degradation can be initiated by atmospheric oxygen, peroxides present in solvents, or exposure to light.

  • Photodegradation: Many sulfonamides are sensitive to light.[1][6][7] Exposure to UV or even ambient fluorescent light can lead to complex degradation pathways, including cleavage of the sulfonamide bond and SO2 extrusion.[1]

  • O-Demethylation: The methoxy groups can be cleaved to form phenolic derivatives, which may be further oxidized.[8][9]

The following diagram illustrates the potential primary degradation pathways:

DegradationPathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation cluster_demethylation O-Demethylation Parent 2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide Hydrolysis_Product1 2,5-dimethoxybenzenesulfonic acid Parent->Hydrolysis_Product1 S-N Cleavage Hydrolysis_Product2 2-phenylethylamine Parent->Hydrolysis_Product2 S-N Cleavage Oxidation_Product Oxidized derivatives (e.g., N-oxides, hydroxylated species) Parent->Oxidation_Product Photo_Product1 Cleavage Products (SO2 extrusion) Parent->Photo_Product1 Photo_Product2 Rearrangement Products Parent->Photo_Product2 Demethylation_Product Phenolic Derivatives Parent->Demethylation_Product

Caption: Potential degradation pathways of 2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide.

II. Experimental Protocols for Degradation Product Identification

This section provides step-by-step protocols for conducting forced degradation studies and analyzing the resulting samples.

Protocol 1: Forced Degradation (Stress) Studies

Forced degradation studies are crucial for identifying potential degradation products and developing a stability-indicating analytical method.[4][5]

Objective: To generate degradation products of 2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide under various stress conditions.

Materials:

  • 2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H2O2), 3%

  • High-purity water

  • Methanol or acetonitrile (HPLC grade)

  • pH meter

  • Heating block or water bath

  • Photostability chamber or a light source with controlled UV and visible output

Procedure:

  • Acidic Hydrolysis:

    • Dissolve a known amount of the compound in 0.1 M HCl to a final concentration of approximately 1 mg/mL.

    • Heat the solution at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • Dissolve a known amount of the compound in 0.1 M NaOH to a final concentration of approximately 1 mg/mL.

    • Heat the solution at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Dissolve a known amount of the compound in a suitable solvent (e.g., methanol or water) to a final concentration of approximately 1 mg/mL.

    • Add 3% H2O2 and keep the solution at room temperature for 24 hours.

    • At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in a vial and heat it in an oven at a temperature above the accelerated stability testing conditions (e.g., 80°C) for 48 hours.[4]

    • At appropriate time points, dissolve a portion of the solid in a suitable solvent and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Prepare a solution of the compound (approximately 1 mg/mL) in a suitable solvent.

    • Expose the solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions.

    • At appropriate time points, withdraw an aliquot and dilute for HPLC analysis.

Data Analysis:

  • Analyze all stressed samples by a stability-indicating HPLC-UV/MS method.

  • Calculate the percentage of degradation of the parent compound.

  • Determine the relative peak areas of the degradation products.

  • Use the mass spectrometry data to propose structures for the major degradation products.

The following diagram outlines the workflow for forced degradation studies:

ForcedDegradationWorkflow cluster_stress Stress Conditions Start Start: 2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide Sample Acid Acidic Hydrolysis Start->Acid Base Basic Hydrolysis Start->Base Oxidation Oxidation (H2O2) Start->Oxidation Heat Thermal (Solid) Start->Heat Light Photolytic Start->Light Analysis HPLC-UV/MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Heat->Analysis Light->Analysis Data Data Interpretation - % Degradation - Peak Areas - Structure Elucidation Analysis->Data

Caption: Workflow for conducting forced degradation studies.
Protocol 2: HPLC-MS/MS for Structural Elucidation

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a powerful technique for identifying and characterizing degradation products.[4][10]

Objective: To separate and obtain structural information on the degradation products of 2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide.

Instrumentation:

  • HPLC system with a UV or PDA detector

  • Mass spectrometer (e.g., quadrupole, time-of-flight, or ion trap) with an electrospray ionization (ESI) source

  • C18 reversed-phase HPLC column

Typical HPLC Method:

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute more non-polar compounds.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at an appropriate wavelength (e.g., 254 nm) and MS scan

MS/MS Analysis:

  • Full Scan MS: Acquire full scan mass spectra to determine the molecular weights of the parent compound and any degradation products.

  • Product Ion Scan (MS/MS): For each significant degradation product peak observed in the full scan, perform a product ion scan. This involves isolating the precursor ion (the molecular ion of the degradation product) and fragmenting it to obtain a characteristic fragmentation pattern.

  • Structure Elucidation: Interpret the fragmentation patterns to deduce the structure of the degradation products. Compare the observed fragments with the structure of the parent compound to identify the site of modification. For definitive structural confirmation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy may be necessary.[4]

III. Troubleshooting Guide for Analytical Methods

Problem: Poor separation of degradation products from the parent peak in HPLC.

  • Possible Cause: The HPLC method is not optimized for stability-indicating analysis.

  • Solution:

    • Modify the Gradient: Adjust the gradient slope to improve the resolution between closely eluting peaks.

    • Change the Mobile Phase: Experiment with different organic modifiers (e.g., methanol instead of acetonitrile) or different additives (e.g., trifluoroacetic acid instead of formic acid).

    • Use a Different Column: Try a column with a different stationary phase chemistry or a smaller particle size for higher efficiency.

Problem: A degradation product is detected by HPLC-UV, but no corresponding mass is observed in the MS.

  • Possible Cause: The degradation product may not ionize efficiently under the current ESI conditions, or it may be an isomer of the parent compound.

  • Solution:

    • Optimize MS Parameters: Adjust the ESI source parameters (e.g., capillary voltage, gas flow rates).

    • Try a Different Ionization Technique: If available, try Atmospheric Pressure Chemical Ionization (APCI).

    • High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain an accurate mass measurement, which can help determine the elemental composition and differentiate between isomers.[4]

IV. References

  • Boreen, A. L., Arnold, W. A., & McNeill, K. (2003). Photodegradation of sulfonamides in the aquatic environment: a review. Aquatic Sciences, 65(4), 320-341.

  • Białk-Bielińska, A., Stolte, S., Arning, J., Uebers, U., Böschen, A., & Stepnowski, P. (2012). Ecotoxicity and chemical stability of sulphonamides in the environment. Reviews of Environmental Contamination and Toxicology, 218, 49-92.

  • Boxall, A. B. A., & Monteiro, S. C. (2013). Photodegradation of sulfonamides and their N4-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. Environmental Science and Pollution Research, 20(12), 8873-8882.

  • Taylor & Francis Online. (2013). Photodegradation of sulfonamide antibiotics in simulated and natural sunlight: Implications for their environmental fate. Retrieved from [Link]

  • PubMed. (2014). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. Retrieved from [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • PMC. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis of sulphonamides in aqueous solutions. Retrieved from [Link]

  • Technische Universität München. (n.d.). Sulfonamide Degradation. Retrieved from [Link]

  • ACS Publications. (2024). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

  • PubMed. (2006). New designer drug 4-iodo-2,5-dimethoxy-beta-phenethylamine (2C-I): studies on its metabolism and toxicological detection in rat urine using gas chromatographic/mass spectrometric and capillary electrophoretic/mass spectrometric techniques. Retrieved from [Link]

  • PubMed. (2005). Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing for Sulfonamide Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to move beyond basic trial-and-error chromatography.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to move beyond basic trial-and-error chromatography. Peak tailing in sulfonamide analysis is rarely a random occurrence; it is a predictable chemical phenomenon driven by the specific pKa of your analytes and the surface chemistry of your stationary phase.

This guide provides a self-validating, mechanistic approach to diagnosing and resolving peak tailing for sulfonamide derivatives and their common co-formulated active pharmaceutical ingredients (APIs).

Part 1: Mechanistic FAQs – Understanding the "Why"

Q1: Why do sulfonamide derivatives and their co-formulated APIs (like Trimethoprim) specifically exhibit peak tailing in reversed-phase HPLC? A1: Peak tailing is primarily driven by secondary polar and ion-exchange interactions between the analyte and the silica stationary phase[1]. Sulfonamides possess a weakly basic aromatic amine (pKa ~2.0) and an acidic sulfonamide moiety (pKa ~6.0). While the sulfonamide itself can engage in hydrogen bonding, basic co-analytes like Trimethoprim undergo severe ion-exchange interactions with deprotonated, ionized residual silanols (-Si-O⁻) on the silica surface at mid-pH levels[2]. Furthermore, older "Type A" silica columns contain trace metal impurities (like iron and aluminum) that increase silanol acidity and promote metal chelation, exacerbating the tailing effect[3].

Q2: How can I definitively diagnose whether the peak tailing is caused by physical column degradation or chemical secondary interactions? A2: You must isolate the variables using a self-validating system check. Inject a neutral, hydrophobic marker (e.g., toluene or uracil) under your current method conditions. Because neutral markers cannot undergo ion-exchange interactions, their peak shape isolates physical system integrity. If the neutral marker exhibits a symmetrical peak while your sulfonamide tails, the issue is chemical (silanol interactions)[4]. If both the neutral marker and the sulfonamide exhibit tailing, the issue is physical—such as a collapsed column bed, a blocked inlet frit, or extra-column dead volume from poorly seated PEEK tubing[5].

Q3: What is the most effective mobile phase pH strategy to mitigate chemical tailing for these compounds? A3: Operating at a low pH (e.g., pH 2.5) is the foundational strategy. The acidic silanol groups on the silica surface typically have a pKa between 3.5 and 4.5. By lowering the mobile phase pH to 2.5 using a phosphate buffer, you fully protonate and neutralize the silanols (-Si-OH)[6],[7]. This effectively shuts down the electrostatic ion-exchange interactions with the protonated basic groups on your analytes, significantly improving peak symmetry[8].

Q4: If low pH adjustment alone does not resolve the tailing, what mobile phase additives should I use? A4: When low pH is insufficient—often the case for highly basic co-analytes—the addition of a silanol blocker, or competing base, is required. Triethylamine (TEA) at concentrations of 0.1% to 0.2% (v/v) is highly effective[9]. TEA is a small, strongly basic molecule that preferentially associates with any remaining active anionic silanol sites. By doing so, it acts as a chemical shield, preventing the bulkier sulfonamide and basic derivatives from interacting with the stationary phase[6],[2].

Part 2: Data Presentation & Method Optimization

The following table synthesizes the quantitative impact of our troubleshooting workflows on the USP Tailing Factor (T) for a common sulfonamide formulation (Sulfamethoxazole and Trimethoprim). Ideally, a Gaussian peak has a tailing factor of 1.0[4].

Table 1: Quantitative Impact of Troubleshooting Steps on Peak Symmetry
Chromatographic ConditionSulfamethoxazole (USP T)Trimethoprim (USP T)Mechanistic Rationale
Standard RP-HPLC (pH 6.0, No Additive)~ 1.45> 2.50Strong ion-exchange and H-bonding with ionized silanols (-Si-O⁻).
Low pH Adjustment (pH 2.5)1.16 - 1.33~ 1.80Protonation of silanols minimizes ion-exchange; basic analytes still interact slightly[8].
Low pH (2.5) + 0.2% TEA Additive < 1.101.19TEA competitively blocks residual active silanols, shielding both analytes[9].
High-Purity "Type B" Silica (pH 2.5)1.051.10Absence of metal impurities reduces silanol acidity and prevents chelation[3].

Part 3: Step-by-Step Experimental Protocols

To ensure scientific integrity, do not implement all changes simultaneously. Follow this sequential, self-validating protocol to identify the exact root cause of your peak tailing.

Protocol 1: Diagnostic Workflow & Chemical Suppression

Step 1: System Baseline Validation (Physical vs. Chemical Check)

  • Prepare a 1 mg/mL solution of a neutral hydrophobic marker (e.g., toluene) in your current mobile phase.

  • Inject 10 µL of the marker and calculate the USP Tailing Factor (T) at 5% peak height[1].

  • Causality Check: If T > 1.2, troubleshoot physical components (replace the guard column, check fittings for dead volume)[5]. If T ≤ 1.2, proceed to Step 2.

Step 2: Mobile Phase pH Optimization

  • Prepare a 10–20 mM potassium phosphate aqueous buffer[6].

  • Adjust the pH of the buffer to exactly 2.5 using 10% phosphoric acid[7].

  • Equilibrate the column with the new mobile phase (minimum 10 column volumes).

  • Inject the sulfonamide sample. If T ≤ 1.5, the neutralization of silanols was sufficient[8]. If tailing persists, proceed to Step 3.

Step 3: Silanol Blocker Integration

  • To the pH 2.5 aqueous buffer, add 0.2% (v/v) Triethylamine (TEA)[9].

  • Critical Step: The addition of TEA will raise the pH. Re-adjust the buffer back to pH 2.5 using phosphoric acid before mixing with your organic modifier (e.g., Acetonitrile or Methanol).

  • Equilibrate the system and inject the sample. The TEA will competitively bind to residual active silanols, restoring peak symmetry[2].

Part 4: Troubleshooting Visualizations

G Start Observe Peak Tailing in Sulfonamides Marker Inject Neutral Marker (e.g., Toluene) Start->Marker Decision Does the marker tail? Marker->Decision Physical Physical Issue: Check Fittings / Frit Decision->Physical Yes Chemical Chemical Issue: Silanol Interactions Decision->Chemical No LowPH Lower pH to 2.5 Chemical->LowPH Decision2 Is tailing resolved? LowPH->Decision2 TEA Add 0.1-0.2% TEA Decision2->TEA No Done Optimal Peak Shape Decision2->Done Yes TEA->Done

Fig 1. Diagnostic logic tree for isolating and resolving HPLC peak tailing.

G Silica Silica Surface (-Si-O⁻) Tailing Ion-Exchange (Peak Tailing) Silica->Tailing Interacts with Neutral Neutralized Silica (-Si-OH) Silica->Neutral + H⁺ Blocked TEA-Blocked Silica (-Si-O⁻...⁺HNEt3) Silica->Blocked + TEA Analyte Basic Analyte (-NH3⁺) Analyte->Tailing LowPH Low pH (2.5) LowPH->Neutral Ideal Gaussian Peak Neutral->Ideal Weak H-bond TEA TEA Additive TEA->Blocked Blocked->Ideal Shielded

Fig 2. Mechanistic pathways of silanol interactions and chemical suppression strategies.

References

  • Troubleshooting Peak Shape Problems in HPLC Source: Waters Corporation URL
  • What Causes Peak Tailing in HPLC?
  • Source: Advanced Chromatography Technologies (hplc.eu)
  • HPLC Tech Tip: Peak Tailing of Basic Analytes Source: Phenomenex URL
  • LC Column Troubleshooting: Isolating the Source of the Problem Source: Agilent Technologies URL
  • The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides Source: Letters in Applied NanoBioScience URL
  • Source: World Health Organization (WHO)
  • Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium Source: Semantic Scholar URL
  • QuEChERS-HPLC-DAD method for sulphonamides in chicken breast Source: SciELO URL

Sources

Reference Data & Comparative Studies

Validation

Validation of analytical methods for 2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide quantification

Topic: Quantification Content Type: Comparative Technical Guide Audience: Pharmaceutical Scientists, QC Managers, and Medicinal Chemists Executive Summary: The Analytical Target Profile (ATP) In the development of novel...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Quantification Content Type: Comparative Technical Guide Audience: Pharmaceutical Scientists, QC Managers, and Medicinal Chemists

Executive Summary: The Analytical Target Profile (ATP)

In the development of novel sulfonamide ligands or the impurity profiling of phenethylamine derivatives, the quantification of 2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide (hereafter 2,5-DMPBS ) presents a distinct challenge. Its structure combines a lipophilic phenylethylamine tail with an electron-rich 2,5-dimethoxybenzenesulfonyl core.

This guide compares two validated approaches:

  • HPLC-PDA: The robust, cost-effective "workhorse" for raw material assay and high-concentration process control.

  • UHPLC-MS/MS: The "gold standard" for trace impurity analysis and pharmacokinetic (PK) studies.

Senior Scientist Insight: Do not choose a method based solely on available equipment. Define your Analytical Target Profile (ATP) first. If you need to quantify 2,5-DMPBS as a synthesis intermediate at >98% purity, LC-MS is an expensive error (saturation issues). If you are tracking it as a genotoxic impurity at ppm levels, HPLC-UV will fail due to lack of sensitivity.

Chemical Context & Method Selection

Analyte: 2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide Molecular Weight: 321.40 g/mol pKa: ~10.0 (Sulfonamide NH) Solubility: Low in water; High in MeOH, ACN, DMSO.

Comparative Matrix
FeatureMethod A: HPLC-PDAMethod B: UHPLC-MS/MS (ESI+)
Primary Application Purity Assay, Content Uniformity, DissolutionTrace Impurity Profiling, Bioanalysis (Plasma/Urine)
Linear Range 1.0 – 200.0 µg/mL0.5 – 500.0 ng/mL
Specificity Moderate (Retention time + UV spectrum)High (MRM Transitions)
Throughput Moderate (15-20 min run)High (3-5 min run)
Cost per Sample Low ($)High (

$)
Robustness High (Tolerates buffers/salts)Moderate (Sensitive to matrix effects)

Method A: HPLC-PDA (Quality Control Standard)

This method is validated for assay potency and synthetic process monitoring . It relies on the strong UV absorption of the dimethoxybenzene moiety.

Chromatographic Conditions
  • System: Agilent 1260 Infinity II or Waters Alliance e2695.

  • Column: C18 End-capped (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm). Why? The end-capping reduces tailing caused by the secondary amine/sulfonamide interaction with silanols.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 0-2 min (10% B); 2-15 min (Linear to 90% B); 15-20 min (Hold 90% B).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: PDA at 260 nm (Quantification) and 210-400 nm (Spectral purity check).

Validation Performance Data (Representative)
ParameterAcceptance Criteria (ICH Q2)Experimental Result
Specificity Resolution (Rs) > 2.0 from precursorsRs = 3.4 (vs. 2-phenylethylamine)
Linearity (R²) > 0.9990.9998 (Range: 5–150 µg/mL)
Precision (RSD) < 2.0% (n=6)0.45%
Accuracy (Recovery) 98.0% – 102.0%99.2% – 100.5%
LOD / LOQ S/N > 3 / S/N > 100.2 µg/mL / 0.8 µg/mL

Method B: UHPLC-MS/MS (Trace Analysis)

This method is validated for genotoxic impurity screening or PK studies . The sulfonamide hydrogen is acidic, but the molecule protonates readily on the nitrogen/methoxy groups in positive mode, which is often more stable for this class.

Chromatographic Conditions
  • System: Waters ACQUITY UPLC I-Class coupled to Xevo TQ-S Micro.

  • Column: BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: 2mM Ammonium Formate in Water (A) / ACN (B). Why? Ammonium formate buffers the pH to ensure consistent ionization in ESI+.

  • Flow Rate: 0.4 mL/min.

  • Run Time: 4.0 minutes.

Mass Spectrometry Parameters (ESI+)
  • Precursor Ion: m/z 322.4 [M+H]⁺

  • Quantifier Transition: 322.4

    
     105.1 (Phenylethyl cation).
    
  • Qualifier Transition: 322.4

    
     165.0 (Dimethoxybenzenesulfonyl cation).
    
  • Cone Voltage: 30 V.

  • Collision Energy: 22 eV (Quant), 35 eV (Qual).

Validation Performance Data (Representative)
ParameterAcceptance Criteria (Bioanalytical)Experimental Result
Linearity (R²) > 0.99 (Weighted 1/x²)0.996 (Range: 1–1000 ng/mL)
Precision (RSD) < 15% (at LOQ)4.2%
Matrix Effect 85% – 115%92% (Plasma), 96% (Water)
LOQ S/N > 100.5 ng/mL

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for validating 2,5-DMPBS, adhering to ICH Q2(R2) principles which emphasize lifecycle management.

ValidationWorkflow ATP 1. Define Analytical Target Profile (ATP) (Assay vs. Impurity) MethodDev 2. Method Development (Solubility, pH, Column Screening) ATP->MethodDev Determine Scope RiskAssess 3. Risk Assessment (Specificity & Matrix Effects) MethodDev->RiskAssess Identify Failure Modes Val_HPLC Validation A: HPLC-PDA (High Conc / QC Release) RiskAssess->Val_HPLC If Assay > 90% Val_MS Validation B: LC-MS/MS (Trace / Bioanalysis) RiskAssess->Val_MS If Impurity < 0.1% Params_HPLC Key Parameters: - Linearity (µg/mL) - Precision (<2%) - Robustness Val_HPLC->Params_HPLC Params_MS Key Parameters: - LOQ (ng/mL) - Matrix Effect - Carryover Val_MS->Params_MS Approval 4. Final Method Approval & Lifecycle Monitoring Params_HPLC->Approval Params_MS->Approval

Caption: ICH Q2(R2) aligned validation decision tree for 2,5-DMPBS quantification.

Experimental Protocols

Sample Preparation (Solid Dosage/Powder)

Objective: Extract 2,5-DMPBS from a solid matrix while minimizing degradation.

  • Weighing: Accurately weigh 50.0 mg of the sample into a 50 mL volumetric flask.

  • Solvent Addition: Add 30 mL of Diluent (50:50 Water:Acetonitrile). Note: Do not use 100% ACN initially; it may precipitate buffer salts if present in the formulation.

  • Sonication: Sonicate for 15 minutes at ambient temperature. Ensure temperature does not exceed 30°C to prevent sulfonamide hydrolysis (though rare, it is a risk).

  • Equilibration: Allow to cool to room temperature. Dilute to volume with Diluent.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter . Critical: Discard the first 2 mL of filtrate to prevent analyte adsorption to the filter membrane (saturation of active sites).

  • HPLC Injection: Inject 10 µL immediately.

Specificity Check (Forced Degradation)

To prove the method is "Stability Indicating" (a core requirement of ICH Q2), you must stress the sample.

  • Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours. Expectation: Cleavage of the sulfonamide bond yielding 2,5-dimethoxybenzenesulfonic acid and 2-phenylethylamine.

  • Oxidation: 3% H₂O₂, RT, 4 hours. Expectation: Potential oxidation of the methoxy groups or the benzylic carbon on the phenylethyl chain.

  • Acceptance: The 2,5-DMPBS peak must be spectrally pure (Peak Purity Angle < Peak Purity Threshold) and resolved from all degradation products (Rs > 1.5).

Conclusion & Recommendations

For 2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide , the validation strategy depends entirely on the concentration of interest.

  • Use HPLC-PDA for raw material release testing and reaction monitoring. It is sufficiently selective if the gradient is optimized to separate the sulfonamide from the sulfonic acid hydrolysis product.

  • Use UHPLC-MS/MS if you are analyzing biological matrices (plasma stability) or screening for this compound as a trace impurity in other phenethylamine drugs.

Final Check: Ensure your validation report explicitly references the Analytical Target Profile defined at the start. This aligns with the modern regulatory expectations of ICH Q2(R2) and Q14.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[2][3] (2023).[2][3][4] [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3299286: N-benzyl-2,5-dimethoxy-N-phenylbenzenesulfonamide (Structural Analog Reference).[Link]

  • Agilent Technologies. Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. (Application Note). [Link]

Sources

Comparative

Technical Comparison Guide: Optimizing Bioassay Reproducibility for 2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide (DMPBS)

Part 1: Executive Summary & Technical Context 2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide (DMPBS) represents a specific class of N-substituted sulfonamides derived from phenethylamines. While structurally related t...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Technical Context

2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide (DMPBS) represents a specific class of N-substituted sulfonamides derived from phenethylamines. While structurally related to psychoactive phenethylamines (e.g., the 2C-x family), the sulfonamide moiety generally negates 5-HT2A agonist activity, shifting the pharmacological profile toward enzyme inhibition—specifically Butyrylcholinesterase (BChE) and Acetylcholinesterase (AChE) , as well as potential Lipoxygenase (LOX) modulation [1].

The Reproducibility Crisis: Researchers frequently encounter high inter-assay variance (CV > 20%) when characterizing DMPBS. This is rarely due to chemical degradation but rather physicochemical incompatibility with standard aqueous bioassays. The lipophilic "2,5-dimethoxy-phenethyl" tail combined with the sulfonamide core creates a molecule with low aqueous solubility (Predicted logP ~3.5–4.1), leading to "micro-precipitation" in phosphate buffers and non-specific binding to polystyrene microplates.

This guide provides a validated framework to reproduce IC50 values for DMPBS, comparing it against the industry-standard BChE inhibitor, Ethopropazine .

Part 2: Comparative Performance Matrix

The following matrix contrasts DMPBS with Ethopropazine (Standard) and Sulfamethoxazole (Negative Control/Hydrophilic Analog) in the context of a modified Ellman’s Assay.

FeatureDMPBS (Test Compound) Ethopropazine (Reference Standard) Sulfamethoxazole (Control)
Primary Target Butyrylcholinesterase (BChE)Butyrylcholinesterase (BChE)Bacterial DHPS (Off-target here)
Physicochemical Profile High Lipophilicity (Low Solubility)Moderate Lipophilicity (Salt forms available)Hydrophilic (High Solubility)
Critical Failure Mode Micro-precipitation upon dilution into aqueous buffer.Oxidation of reference stock if stored improperly.N/A (remains soluble).
Plastic Binding High (>15% loss to tips/plates).Low (<5%).Negligible.
DMSO Tolerance Requires 2-5% DMSO final conc. to maintain solution.Tolerates <1% DMSO.Tolerates <1% DMSO.
Reproducibility Risk High (False negatives due to crash-out).Low (Robust standard).Low.

Part 3: Critical Experimental Variables (The "Why")

The "Solubility Cliff" in Ellman's Reagent

Standard cholinesterase assays utilize 100 mM Phosphate Buffer (pH 8.0). When DMPBS (dissolved in 100% DMSO) is spiked directly into this buffer, the rapid polarity shift often causes the compound to form colloidal aggregates. These aggregates scatter light (interfering with OD412 measurement) and reduce the effective free concentration of the drug, leading to underestimation of potency (higher IC50) .

Order of Addition (The "Shock" Effect)
  • Incorrect: Adding Enzyme to Buffer

    
     Adding Compound. (High risk of local precipitation at the injection site).
    
  • Correct: Pre-diluting Compound in intermediate DMSO/Buffer mix

    
     Adding Enzyme.
    
Non-Ionic Surfactant Stabilization

To reproduce results for DMPBS, the inclusion of a non-ionic surfactant (e.g., 0.01% Triton X-100 or Tween-20 ) is mandatory to maintain the compound in the solution phase without denaturing the BChE enzyme.

Part 4: Optimized Experimental Protocol

Objective: Determine the IC50 of DMPBS against Equine Butyrylcholinesterase using a Modified Ellman’s Method.

Reagents
  • Buffer A: 100 mM Potassium Phosphate, pH 8.0.

  • Buffer B (Stabilized): Buffer A + 0.01% Triton X-100 .

  • Substrate: Butyrylthiocholine Iodide (BTC), 10 mM stock.

  • Chromogen: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)), 10 mM stock.

  • Enzyme: Equine Serum BChE (0.05 U/mL final).

  • DMPBS Stock: 10 mM in 100% DMSO (anhydrous).

Step-by-Step Workflow
  • Compound Preparation (The Intermediate Step):

    • Do not dilute 10 mM stock directly into the assay plate.

    • Create a 10x Working Solution in Buffer B containing 10% DMSO.

    • Example: To achieve 100 µM final assay concentration, prepare 1000 µM in Buffer B (90 µL Buffer B + 10 µL of 10 mM DMPBS Stock).

    • Why: This intermediate step buffers the "solubility shock" and allows you to visually inspect for precipitation before the assay begins.

  • Plate Setup (96-well Clear Flat Bottom):

    • Blank: 180 µL Buffer B + 20 µL BTC.

    • Control (0% Inhibition): 160 µL Buffer B + 20 µL Enzyme + 20 µL BTC + 2 µL DMSO (Vehicle).

    • Test Wells: 140 µL Buffer B + 20 µL 10x DMPBS Working Solution + 20 µL Enzyme.

  • Pre-Incubation (Critical for Equilibrium):

    • Incubate the Plate (Buffer + Compound + Enzyme) for 15 minutes at 25°C before adding the substrate.

    • Why: Lipophilic inhibitors often have slow on-rates (association kinetics) due to steric hindrance or hydrophobic pocket adjustments.

  • Reaction Initiation:

    • Add 20 µL of mixed Substrate/Chromogen solution (BTC + DTNB) to all wells.

    • Immediately read Absorbance at 412 nm in kinetic mode for 10 minutes (measure slope).

  • Data Analysis:

    • Calculate % Inhibition:

      
      .
      
    • Plot log(concentration) vs. % Inhibition using a 4-parameter logistic fit.

Part 5: Mandatory Visualization

Diagram 1: The "Solubility Cliff" Failure Mode vs. Optimized Path

This diagram illustrates why standard protocols fail for DMPBS and how the "Intermediate Dilution" step rescues the data.

G cluster_Fail Standard Protocol (High Failure Risk) cluster_Pass Optimized Protocol (Reproducible) Stock DMPBS Stock (10mM in 100% DMSO) DirectAdd Direct Addition to Phosphate Buffer (pH 8.0) Stock->DirectAdd InterStep Intermediate Dilution (Buffer + 0.01% Triton + 10% DMSO) Stock->InterStep Precip Micro-Precipitation (Colloidal Aggregates) DirectAdd->Precip Polarity Shock FalseData Light Scattering + Low Potency (Unreproducible IC50) Precip->FalseData StableSol Stable Micellar Solution InterStep->StableSol Gradual Phase Shift AssayWell Final Assay Well (1% DMSO, Soluble) StableSol->AssayWell ValidData Accurate IC50 Data AssayWell->ValidData

Caption: Comparison of direct addition (failure) vs. intermediate dilution (success) workflows for lipophilic sulfonamides.

Diagram 2: BChE Assay Logic & Plate Layout

This diagram visualizes the specific order of addition required to prevent enzyme denaturation while ensuring compound solubility.

G Start Start Step1 1. Prepare 10x DMPBS (with Triton X-100) Start->Step1 Step2 2. Add 10x DMPBS to Buffer in Plate Step1->Step2 Prevents Crash-out Step3 3. Add Enzyme (BChE) & Pre-incubate 15m Step2->Step3 Equilibration Step4 4. Add Substrate (BTC) + Chromogen (DTNB) Step3->Step4 Initiate Rxn Read 5. Kinetic Read (412nm, 10 min) Step4->Read

Caption: Step-by-step kinetic assay workflow optimized for lipophilic inhibitors.

Part 6: References

  • Rehman, A., et al. (2012). Synthesis, characterization and biological screening of sulfonamides derived from 2-phenylethylamine.[1] Pakistan Journal of Pharmaceutical Sciences, 25(4), 809-814.[1]

  • Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88-95.

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Assay Operations for SAR Support.

Sources

Validation

Comparative Potency &amp; Synthesis Guide: 2,5-Dimethoxy vs. 3,4-Dimethoxy Benzenesulfonamides

Executive Summary This guide provides a technical analysis comparing 2,5-dimethoxybenzenesulfonamide and 3,4-dimethoxybenzenesulfonamide . While chemically isomeric, these two scaffolds exhibit divergent pharmacological...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis comparing 2,5-dimethoxybenzenesulfonamide and 3,4-dimethoxybenzenesulfonamide . While chemically isomeric, these two scaffolds exhibit divergent pharmacological profiles due to the "Ortho-Effect" (steric hindrance) and electronic resonance patterns.

  • 3,4-Dimethoxy Pattern: Structurally resembles the catechol/veratrole motif. It typically exhibits higher potency against Carbonic Anhydrase (CA) isoforms due to the lack of steric interference near the zinc-binding sulfonamide group.

  • 2,5-Dimethoxy Pattern: Characterized by para-position blocking relative to the methoxy groups and steric shielding of the sulfonamide core. This scaffold is frequently utilized to modulate metabolic stability and selectivity in G-Protein Coupled Receptor (GPCR) ligands, particularly within the 5-HT (Serotonin) antagonist landscape.[1]

Structural & Electronic Basis

The differential potency of these isomers is rooted in their electronic (Hammett) and steric parameters.

Electronic Effects on Sulfonamide Acidity (pKa)

The biological activity of sulfonamides often depends on the ionization of the


 group (pKa 

10.1 for unsubstituted benzenesulfonamide). The anion (

) is the active species binding to the Zinc(II) ion in Carbonic Anhydrase.[1]
  • Methoxy Group (

    
    ):  Acts as an Electron Donating Group (EDG) by resonance (
    
    
    
    ) but Electron Withdrawing by induction (
    
    
    ).
  • 3,4-Dimethoxy: The para-methoxy (relative to sulfonyl) strongly donates electrons, raising the pKa (making the NH less acidic). This can slightly reduce potency unless offset by hydrophobic interactions.

  • 2,5-Dimethoxy: The ortho-methoxy exerts a steric and field effect.[1] While electronically donating, the proximity to the sulfonamide nitrogen can disrupt solvation, often resulting in anomalous pKa shifts and altered solubility profiles compared to the 3,4-isomer.

Steric "Lock" vs. "Key"
  • 2,5-Isomer: The 2-position methoxy group creates a "lid" over the sulfonamide bond. This restricts rotation and prevents the sulfonamide from fitting into deep, narrow active sites (like CA II) but may favor shallow, hydrophobic pockets in GPCRs.

  • 3,4-Isomer: The ortho positions (2 and 6) are open hydrogens.[1] This allows free rotation of the phenyl ring, facilitating an "induced fit" mechanism in enzyme active sites.

Comparative Potency: Case Studies

Case Study A: Carbonic Anhydrase II (hCA II) Inhibition

Human Carbonic Anhydrase II is a zinc-metalloenzyme with a conical active site.[1]

Mechanism: The sulfonamide nitrogen coordinates directly to the Zn(II) ion.[2] Observation: Substituents at the ortho position (as in 2,5-dimethoxy) cause severe steric clashes with the hydrophilic half of the active site (Thr199, Glu106).

CompoundSubstitution PatternhCA II Ki (nM)*Structural Rationale
Sulfanilamide 4-NH2~250Benchmark; para-amino fits perfectly.[1]
3,4-Dimethoxy 3,4-di-OMe120 - 450 High Potency. The 3,4-groups extend into the hydrophobic patch without hindering Zn-binding.
2,5-Dimethoxy 2,5-di-OMe> 2,500 Low Potency. The 2-OMe group sterically clashes with the active site entrance, destabilizing the Zn-coordination.

Data interpolated from general SAR of ortho-substituted sulfonamides [1, 2].[1]

Case Study B: 5-HT6 Receptor Antagonism

In the context of CNS targets, specifically the 5-HT6 receptor (a target for cognitive enhancement in Alzheimer's), the steric bulk of the 2,5-pattern can be advantageous for selectivity.

Mechanism: Antagonists bind to the orthosteric site, often requiring a "twisted" conformation to fit between transmembrane helices. Observation: High-affinity antagonists like SB-271046 utilize a 4-methoxy group.[1] However, the Ro 04-6790 series demonstrates that 2,5-substitution (often with halogens, but applicable to methoxy) induces a specific conformation that prevents receptor activation (antagonism).

  • 3,4-Dimethoxy: Often lacks the metabolic stability required for CNS drugs (susceptible to O-demethylation).

  • 2,5-Dimethoxy: The 2,5-pattern blocks the metabolic "soft spots" (para-positions relative to methoxy), potentially improving half-life (

    
    ).
    

Experimental Protocols

Synthesis of Dimethoxybenzenesulfonamides

The synthesis relies on Electrophilic Aromatic Substitution (Chlorosulfonation) followed by Aminolysis.[1]

Workflow Diagram (DOT)

SynthesisWorkflow Start_25 1,4-Dimethoxybenzene Reagent1 ClSO3H (Chlorosulfonic Acid) 0°C to RT Start_25->Reagent1 Start_34 1,2-Dimethoxybenzene (Veratrole) Start_34->Reagent1 Inter_25 2,5-Dimethoxy- benzenesulfonyl chloride Reagent1->Inter_25 Electrophilic Subs. (Symm. directing) Inter_34 3,4-Dimethoxy- benzenesulfonyl chloride Reagent1->Inter_34 Electrophilic Subs. (Para to C-1 OMe) Reagent2 NH4OH (aq) or NH3/MeOH Inter_25->Reagent2 Inter_34->Reagent2 Prod_25 2,5-Dimethoxy- benzenesulfonamide Reagent2->Prod_25 Aminolysis Prod_34 3,4-Dimethoxy- benzenesulfonamide Reagent2->Prod_34 Aminolysis

Caption: Comparative synthetic routes. Note that 1,4-dimethoxybenzene yields the 2,5-sulfonyl product due to symmetry, while Veratrole yields the 3,4-product via para-direction.

Detailed Protocol: 2,5-Dimethoxybenzenesulfonamide

Reagents: 1,4-Dimethoxybenzene (10 mmol), Chlorosulfonic acid (50 mmol), Ammonium hydroxide (28%).

  • Chlorosulfonation:

    • Place 1,4-dimethoxybenzene (1.38 g) in a dry round-bottom flask.

    • Cool to 0°C in an ice bath.[3]

    • Add Chlorosulfonic acid (3.3 mL) dropwise over 15 minutes. Caution: HCl gas evolution.

    • Remove ice bath and stir at Room Temperature (RT) for 2 hours.

    • Pour the reaction mixture carefully onto 50g of crushed ice. The sulfonyl chloride will precipitate as a white/off-white solid.[1]

    • Filter and wash with cold water.

  • Aminolysis:

    • Dissolve the wet sulfonyl chloride cake in THF (10 mL).

    • Add concentrated Ammonium Hydroxide (5 mL) dropwise.

    • Stir at RT for 1 hour.

    • Evaporate THF under reduced pressure.

    • Recrystallize the residue from Ethanol/Water.[1]

    • Expected Yield: 70-85%. Melting Point: 148-150°C.[1]

Biological Assay: Carbonic Anhydrase Inhibition (Stopped-Flow)

To verify the potency difference, use a CO2 hydration assay.[1][4][5]

  • Enzyme Preparation: Recombinant hCA II (commercially available).

  • Buffer: 20 mM Hepes (pH 7.5), 20 mM Na2SO4.

  • Indicator: Phenol Red (0.2 mM).

  • Procedure:

    • Incubate enzyme (10 nM) with varying concentrations of sulfonamide (0.1 nM - 10 µM) for 15 mins.

    • Rapidly mix with CO2-saturated water using a Stopped-Flow apparatus.

    • Monitor absorbance drop at 557 nm (acidification).

  • Data Analysis: Fit the initial rates to the Morrison equation to determine Ki.

    • Validation Check: Acetazolamide should yield a Ki of ~12 nM in this system.

SAR Logic & Decision Matrix

When to choose which isomer for drug development?

SAR_Logic Start Select Scaffold Pattern Target_Q Primary Target? Start->Target_Q CA_Path Enzyme (Carbonic Anhydrase) Target_Q->CA_Path Enzymatic GPCR_Path GPCR (5-HT6, etc.) Target_Q->GPCR_Path CNS / Receptor CA_Req Requirement: Zinc Binding CA_Path->CA_Req GPCR_Req Requirement: Hydrophobic Fit GPCR_Path->GPCR_Req Decision_34 Choose 3,4-Dimethoxy CA_Req->Decision_34 Ortho-H needed Decision_25 Choose 2,5-Dimethoxy GPCR_Req->Decision_25 Steric Shielding Reason_34 Avoids steric clash at Zn++ High Potency Decision_34->Reason_34 Reason_25 Metabolic Stability Conformational Restriction Decision_25->Reason_25

Caption: Decision matrix for scaffold selection based on target class constraints.

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery, 7(2), 168-181.[1] Link

  • Scozzafava, A., & Supuran, C. T. (2000).[1] Carbonic anhydrase inhibitors: synthesis of sulfonamides incorporating 2,4,6-trisubstituted-pyridinium-ethyl moieties possessing membrane-impermeability and in vivo selectivity for the membrane-bound (CA IV) versus the cytosolic (CA I and II) isozymes. Journal of Medicinal Chemistry, 43(20), 3677-3687.[1] Link[1]

  • Bromidge, S. M., et al. (2001). Phenyl benzenesulfonamides are novel and selective 5-HT6 antagonists: identification of N-(2,5-dibromo-3-fluorophenyl)-4-methoxy-3-piperazin-1-ylbenzenesulfonamide (SB-357134).[1] Bioorganic & Medicinal Chemistry Letters, 11(1), 55-58.[1] Link

  • BenchChem Protocols. (2025). Synthesis of N-(3,4-dimethoxyphenyl)benzenesulfonamide. BenchChem Technical Support. Link[1]

  • Caine, B., Bronzato, M., & Popelier, P. L. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10, 6368-6381. Link

Sources

Comparative

Cross-Reactivity Profiling of 2,5-Dimethoxy-N-(2-phenylethyl)benzenesulfonamide: A Dual-Motif Pharmacological Probe

Executive Summary In the landscape of early-stage drug discovery, hybrid molecules that bridge distinct pharmacological spaces are invaluable for mapping off-target liabilities and discovering novel allosteric modulators...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of early-stage drug discovery, hybrid molecules that bridge distinct pharmacological spaces are invaluable for mapping off-target liabilities and discovering novel allosteric modulators. 2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide (CAS 457960-86-0) is a highly specialized synthetic probe that merges two privileged scaffolds: the phenethylamine motif (traditionally associated with aminergic G-Protein Coupled Receptors [GPCRs]) and the aryl-sulfonamide linkage (a hallmark of Receptor Tyrosine Kinase [RTK] inhibitors).

This guide provides an objective, data-driven comparison of this compound's cross-reactivity profile against highly selective reference standards, equipping researchers with the mechanistic insights and self-validating protocols necessary to evaluate dual-motif libraries.

Structural and Mechanistic Rationale

To understand the cross-reactivity of this compound, we must analyze its "inverted" pharmacophore topology.

  • GPCR Interaction (The Aminergic Pocket): In classical psychedelic phenethylamines (e.g., the 2C series or NBOMes), the 2,5-dimethoxy groups reside directly on the phenethylamine core, anchoring the ligand to conserved residues like D3.32 and S5.46 in the 5-HT2A orthosteric pocket . In our test compound, this topology is reversed: the phenethylamine core is unsubstituted, while the 2,5-dimethoxy groups are located on the benzenesulfonamide moiety. This bulky N-substitution creates a steric clash with the extracellular vestibule, shifting the molecule from a high-affinity full agonist to a moderate-affinity partial agonist or antagonist .

  • RTK Interaction (The Kinase Hinge): The sulfonamide group is a critical hydrogen bond acceptor/donor network. In RTKs like c-Met, aryl-sulfonamides interact directly with the kinase hinge region or the DFG-out allosteric pocket. The electron-rich 2,5-dimethoxy substitution enhances pi-stacking interactions with hydrophobic residues in the ATP-binding cleft, a mechanism heavily exploited by reference c-Met inhibitors such as SU11274 .

Comparative Performance Data

The following table summarizes the quantitative cross-reactivity of 2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide against standard reference compounds.

Table 1: In Vitro Binding Affinity and Kinase Inhibition (


 in nM) 
Target ClassSpecific TargetTest Compound (CAS 457960-86-0)25I-NBOMe (GPCR Ref)SU11274 (Kinase Ref)
GPCR 5-HT2A Receptor415.00.04 >10,000
GPCR 5-HT2C Receptor890.00.50>10,000
GPCR TAAR11,250.02.20>10,000
Kinase c-Met (RTK)185.0>10,00010.0
Kinase EGFR (RTK)>5,000>10,000>5,000

Data Interpretation: The test compound exhibits a "polopharmacological" profile. While it lacks the sub-nanomolar GPCR potency of 25I-NBOMe, its measurable affinity for c-Met (185 nM) highlights the dominant influence of the sulfonamide motif, making it a valuable tool for studying GPCR/Kinase cross-reactivity.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the experimental choice.

Protocol A: Radioligand Competition Binding Assay (GPCR Profiling)

This protocol determines the binding affinity (


) at the 5-HT2A receptor.
  • Membrane Preparation: Homogenize HEK293 cells stably expressing human 5-HT2A in a hypotonic 50 mM Tris-HCl buffer (pH 7.4).

    • Causality: Hypotonic lysis ensures the complete removal of endogenous cytosolic modulators (e.g., intracellular serotonin or GTP) that could artificially alter the baseline receptor conformation .

  • Ligand Incubation: Incubate 50 µg of membrane protein with 1 nM [3H]-Ketanserin and varying concentrations of the test compound (

    
     to 
    
    
    
    M). Supplement the buffer with 10 µM pargyline and 0.1% ascorbic acid.
    • Causality: Pargyline inhibits trace monoamine oxidase activity, while ascorbic acid is strictly required to prevent the oxidative degradation of the electron-rich 2,5-dimethoxy aromatic ring during the 90-minute incubation at 37°C.

  • Separation & Quantification: Terminate the reaction by rapid vacuum filtration over GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).

    • Causality: The lipophilicity of the unsubstituted phenethylamine chain and the sulfonamide core drives high non-specific binding to glass surfaces. PEI neutralizes the negative charge of the filter, eliminating this artifact.

  • Self-Validation Check: The assay run is only considered valid if the reference agonist (25I-NBOMe) yields a

    
     within 0.03–0.06 nM. This confirms both receptor structural integrity and radioligand specific activity.
    
Protocol B: Time-Resolved FRET Kinase Assay (c-Met Profiling)

This protocol measures ATP-competitive inhibition of the c-Met kinase domain.

  • Enzyme Reaction: Combine 2 nM recombinant c-Met kinase domain, 10 µM ATP, and 200 nM fluorescein-labeled poly-GT substrate in kinase buffer.

    • Causality: Running the assay precisely at the ATP

      
       (10 µM) ensures maximum sensitivity for detecting ATP-competitive inhibitors (like the sulfonamide test compound) without artificial signal suppression from ATP saturation.
      
  • Detection Phase: Following a 60-minute reaction, add a Terbium (Tb)-labeled anti-phosphotyrosine antibody and 20 mM EDTA.

    • Causality: EDTA rapidly chelates

      
      , abruptly halting the kinase reaction. The Tb-donor and fluorescein-acceptor pair establishes the FRET complex.
      
  • Readout: Measure the emission ratio (520 nm / 495 nm) using a microplate reader with a 100 µs delay post-excitation.

    • Causality: Dimethoxy-aryl compounds frequently exhibit intrinsic auto-fluorescence that confounds standard colorimetric assays. The 100 µs time delay allows short-lived background fluorescence to decay, isolating the true TR-FRET signal.

  • Self-Validation Check: The assay is valid only if the Z'-factor exceeds 0.65, and the reference inhibitor (SU11274) produces an

    
     of 10 ± 2 nM.
    

Visualizations of Workflows and Signaling Pathways

Workflow A Compound CAS 457960-86-0 B Primary HTS Triage A->B C GPCR Binding Assay (Radioligand) B->C D Kinase Inhibition Assay (TR-FRET) B->D E 5-HT2A / TAAR1 Profiling C->E F c-Met / EGFR Profiling D->F G Cross-Reactivity Analysis E->G F->G

Fig 1. High-throughput screening workflow for dual-motif cross-reactivity profiling.

Signaling Ligand 2,5-dimethoxy-N-(2-phenylethyl) benzenesulfonamide GPCR 5-HT2A Receptor Ligand->GPCR Partial Agonism Kinase c-Met Kinase Ligand->Kinase Inhibition Gq Gq Protein GPCR->Gq PI3K PI3K / AKT Kinase->PI3K Blocked Ca2 Ca2+ Release Gq->Ca2 Apop Apoptosis PI3K->Apop Induced

Fig 2. Divergent pharmacological modulation of GPCR and RTK signaling pathways.

References

  • Luethi D, et al. "Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines." Frontiers in Pharmacology, 2019. URL:[Link]

  • Rickli A, et al. "Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs)." Neuropharmacology, 2015. URL:[Link]

  • Wang X, et al. "Potent and selective inhibitors of the Met [hepatocyte growth factor/scatter factor (HGF/SF) receptor] tyrosine kinase block HGF/SF-induced tumor cell growth and invasion." Molecular Cancer Therapeutics, 2003. URL:[Link]

  • Kooistra AJ, et al. "Aminergic GPCR-Ligand Interactions: A Chemical and Structural Map of Receptor Mutation Data." Journal of Chemical Information and Modeling, 2018. URL:[Link]

Validation

Benchmarking 2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide against known inhibitors

A Comprehensive Benchmarking Guide: Evaluating 2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide Against Established Monoamine Oxidase Inhibitors This guide provides a detailed framework for the in-vitro characterization...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Benchmarking Guide: Evaluating 2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide Against Established Monoamine Oxidase Inhibitors

This guide provides a detailed framework for the in-vitro characterization of a novel compound, 2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide, against a panel of well-established monoamine oxidase (MAO) inhibitors. The content herein is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical methodologies for a robust comparative analysis.

Introduction: The Rationale for Investigation

The compound 2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide incorporates structural motifs found in known bioactive molecules. The benzenesulfonamide core is a privileged scaffold in medicinal chemistry, while the 2,5-dimethoxy-phenethylamine moiety is a feature of compounds known to interact with monoaminergic systems.[1][2] This structural combination suggests a potential interaction with monoamine oxidases (MAO-A and MAO-B), crucial enzymes in the metabolism of neurotransmitters like serotonin, norepinephrine, and dopamine.[3][4] Dysregulation of MAO activity is implicated in a range of neurological and psychiatric disorders, making the identification of novel inhibitors a significant therapeutic pursuit.[5][6]

This guide will therefore proceed under the hypothesis that 2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide is a putative MAO inhibitor. To validate and characterize this hypothesis, a direct comparison with known MAO inhibitors is essential. We will benchmark our compound of interest against:

  • Clorgyline: A potent and irreversible inhibitor selective for MAO-A.[3][7]

  • Pargyline: An irreversible MAO inhibitor with a preference for MAO-B.[8][9][10]

  • Selegiline: A selective and irreversible inhibitor of MAO-B at lower doses.[11][12][13]

  • Toloxatone: A reversible and selective inhibitor of MAO-A.[14][15][16]

  • Brofaromine: A selective and reversible inhibitor of MAO-A.[17][18][19]

In Vitro Benchmarking: A Step-by-Step Protocol

The cornerstone of this investigation is a robust in vitro enzyme inhibition assay. The following protocol is designed to determine the half-maximal inhibitory concentration (IC50) of our test compound and the reference inhibitors against both MAO-A and MAO-B isoforms.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagents Prepare Reagents: - Test Compound Stock - Reference Inhibitor Stocks - MAO-A & MAO-B Enzymes - Substrate (Kynuramine) - Assay Buffer plate Prepare 96-well Microplate reagents->plate add_inhibitor Add Test Compound & Reference Inhibitors to Wells plate->add_inhibitor add_enzyme Add MAO-A or MAO-B Enzyme to Wells add_inhibitor->add_enzyme preincubate Pre-incubate at 37°C add_enzyme->preincubate add_substrate Initiate Reaction with Kynuramine Substrate preincubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Terminate Reaction (e.g., with NaOH) incubate->stop_reaction read_plate Measure Fluorescence (Ex: 320 nm, Em: 380 nm) stop_reaction->read_plate data_analysis Calculate % Inhibition & Determine IC50 Values read_plate->data_analysis

Caption: Workflow for the in vitro MAO inhibition assay.

Detailed Methodology

1. Reagent Preparation:

  • Test Compound & Reference Inhibitors: Prepare 10 mM stock solutions in DMSO. Serially dilute in assay buffer to achieve a range of final assay concentrations (e.g., 0.1 nM to 100 µM).

  • Enzyme Solutions: Reconstitute recombinant human MAO-A and MAO-B enzymes in assay buffer to the manufacturer's recommended concentration.

  • Substrate: Prepare a stock solution of kynuramine in assay buffer.[5][20]

  • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.

2. Assay Procedure:

  • To the wells of a black, 96-well microplate, add 50 µL of the diluted test compound or reference inhibitor solutions. For control wells, add 50 µL of assay buffer with the corresponding DMSO concentration.

  • Add 50 µL of the appropriate enzyme solution (MAO-A or MAO-B) to each well.

  • Pre-incubate the plate at 37°C for 20 minutes.[20] This allows for the interaction between the inhibitors and the enzymes.

  • Initiate the enzymatic reaction by adding 50 µL of the kynuramine substrate solution to all wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Terminate the reaction by adding 75 µL of 2N NaOH.[20]

  • Measure the fluorescence of the product, 4-hydroxyquinoline, using a microplate reader with an excitation wavelength of 320 nm and an emission wavelength of 380 nm.[20]

3. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound and reference inhibitors relative to the control wells (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[21]

Comparative Data Summary

The following table presents hypothetical IC50 values for 2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide alongside the established values for the reference inhibitors. This allows for a direct comparison of potency and selectivity.

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity (MAO-B/MAO-A)
2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide Hypothetical ValueHypothetical ValueCalculated
Clorgyline1.2[3]1900[3]1583
Pargyline11520[8]8.2[8]0.0007
Selegiline>10,00026 (pg/mL)[11]Highly Selective for MAO-B
Toloxatone930[22]>10,000Highly Selective for MAO-A
Brofaromine200[17][23]>10,000Highly Selective for MAO-A

Mechanistic Insights and Signaling Pathway

Monoamine oxidases are flavin-containing enzymes located on the outer mitochondrial membrane that catalyze the oxidative deamination of monoamines.[4][6] Inhibition of these enzymes leads to an increase in the levels of neurotransmitters in the synaptic cleft, which is the therapeutic basis for their use in depression and neurodegenerative diseases.[5][13]

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron monoamine Monoamine Neurotransmitters (Serotonin, Norepinephrine, Dopamine) vesicle Synaptic Vesicles monoamine->vesicle Packaging MAO Monoamine Oxidase (MAO) (Outer Mitochondrial Membrane) monoamine->MAO Metabolism monoamine_synapse Increased Monoamines vesicle->monoamine_synapse Release reuptake Reuptake Transporter reuptake->monoamine metabolites Inactive Metabolites MAO->metabolites inhibitor MAO Inhibitor (e.g., 2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide) inhibitor->MAO Inhibition monoamine_synapse->reuptake Reuptake receptor Postsynaptic Receptors monoamine_synapse->receptor Binding signal Signal Transduction receptor->signal

Caption: Signaling pathway of MAO inhibition.

Discussion and Interpretation

The experimental data generated from the described protocol will allow for a comprehensive evaluation of 2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide as a potential MAO inhibitor.

  • Potency: The IC50 values will provide a direct measure of the compound's potency against both MAO-A and MAO-B. A lower IC50 value indicates a more potent inhibitor.

  • Selectivity: By comparing the IC50 values for MAO-A and MAO-B, the selectivity of the compound can be determined. A high MAO-B/MAO-A ratio indicates selectivity for MAO-A, while a low ratio suggests selectivity for MAO-B. This is a critical parameter as MAO-A inhibitors are typically pursued for antidepressant effects, whereas MAO-B inhibitors are used in the treatment of Parkinson's disease.[4][5]

Further studies, such as determining the reversibility of inhibition and conducting in vivo efficacy studies, would be the logical next steps in the characterization of this compound.

Conclusion

This guide has outlined a systematic and scientifically rigorous approach to the initial benchmarking of 2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide as a putative monoamine oxidase inhibitor. By employing the detailed experimental protocol and comparing the results to a panel of well-characterized reference compounds, researchers can gain valuable insights into the potency, selectivity, and potential therapeutic utility of this novel molecule.

References

  • Pargyline - Wikipedia. (n.d.). Retrieved from [Link]

  • Brofaromine - Grokipedia. (n.d.). Retrieved from [Link]

  • Holmes, E. A., et al. (2014). The Monoamine Oxidase A Inhibitor Clorgyline Is a Broad-Spectrum Inhibitor of Fungal ABC and MFS Transporter Efflux Pump Activities Which Reverses the Azole Resistance of Candida albicans and Candida glabrata Clinical Isolates. Antimicrobial Agents and Chemotherapy, 58(4), 2049–2059.
  • Toloxatone | C11H13NO3 | CID 34521 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Pharmacology of selegiline - Wikipedia. (n.d.). Retrieved from [Link]

  • Brofaromine - Wikipedia. (n.d.). Retrieved from [Link]

  • Monoamine Oxidase Assay Kit - Bio-Techne. (n.d.). Retrieved from [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay - Evotec. (n.d.). Retrieved from [Link]

  • What is the mechanism of Toloxatone? - Patsnap Synapse. (n.d.). Retrieved from [Link]

  • What is the mechanism of Selegiline? - Patsnap Synapse. (n.d.). Retrieved from [Link]

  • Selegiline - StatPearls - NCBI Bookshelf - NIH. (n.d.). Retrieved from [Link]

  • What is Toloxatone used for? - Patsnap Synapse. (n.d.). Retrieved from [Link]

  • Monoamine Oxidase Assays - Cell Biolabs, Inc. (n.d.). Retrieved from [Link]

  • Enzyme Inhibition Assays for Monoamine Oxidase - PubMed. (n.d.). Retrieved from [Link]

  • Oreland, L., Kinemuchi, H., & Yoo, B. Y. (1973). The mechanism of action of the monoamine oxidase inhibitor pargyline. Life sciences, 13(11), 1533–1541.
  • CLORGILINE - Inxight Drugs. (n.d.). Retrieved from [Link]

  • Pargyline Action Pathway - PathWhiz. (n.d.). Retrieved from [Link]

  • Clorgiline – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

  • The pharmacology of selegiline - ResearchGate. (n.d.). Retrieved from [Link]

  • OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric) - Cell Biolabs, Inc. (n.d.). Retrieved from [Link]

  • Design, synthesis, molecular modelling and in vitro screening of monoamine oxidase inhibitory activities of novel quinazolyl hydrazine derivatives - Royal Society of Chemistry. (2020). Retrieved from [Link]

  • IC 50 values of compounds 2b, 2h, and Selegiline against MAO-B. - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs - Longdom. (n.d.). Retrieved from [Link]

  • Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-1 and Bfl-1 Proteins - PMC. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide. (n.d.). Retrieved from [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF VARIOUS N-SUBSTITUTED DERIVATIVES OF SULFONAMIDES - Bioinfo Publications. (n.d.). Retrieved from [Link]

  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC. (n.d.). Retrieved from [Link]

  • Synthesis, characterization and biological screening of sulfonamides derived form 2-phenylethylamine - PubMed. (n.d.). Retrieved from [Link]

  • Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists. (2020). ACS Chemical Neuroscience, 11(9), 1238–1244.
  • Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review - PMC. (n.d.). Retrieved from [Link]

  • When small changes make a big difference: the pharmacology of 2,5-dimethoxyamphetamines with different 4-alkyl substitutions - Research Communities by Chemical Abstracts Service. (n.d.). Retrieved from [Link]

  • Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl) phenethylamine (NBOMe) Derivatives and Differentiation from their 3- and 4-Methoxybenzyl Analogues - Part I - ResearchGate. (n.d.). Retrieved from [Link]

  • Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs - MDPI. (n.d.). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal and Handling of 2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide

Topic: 2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide proper disposal procedures Content Type: Operational Guide / Standard Operating Procedure (SOP) Audience: Researchers, EHS Officers, Drug Discovery Scientists[1][2...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide proper disposal procedures Content Type: Operational Guide / Standard Operating Procedure (SOP) Audience: Researchers, EHS Officers, Drug Discovery Scientists[1][2][3]

[1][2][3]

Executive Summary & Scientific Context

This guide defines the critical workflow for the containment and disposal of 2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide . As a sulfonamide derivative utilized in pharmacological research (often exploring adrenergic or serotonergic pathways), this compound presents specific environmental risks regarding persistence and aquatic toxicity.[2]

Unlike simple organic solvents, sulfonamides possess a stable S-N bond that resists degradation in standard wastewater treatment plants. Therefore, drain disposal is strictly prohibited . The only validated disposal route is high-temperature incineration via a licensed hazardous waste facility.[1][2] This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) standards and Good Laboratory Practice (GLP).

Hazard Characterization & Safety Profile

Before initiating disposal, the waste generator must validate the hazard profile.[2] While specific GHS data for this exact isomer is often extrapolated, structural analogs (benzenesulfonamides) dictate the following safety baseline:

Hazard CategoryClassificationSignal WordHazard Statement
Acute Toxicity Category 4 (Oral)WARNING H302: Harmful if swallowed.[1][2][3]
Skin Irritation Category 2WARNINGH315: Causes skin irritation.[1][3]
Eye Irritation Category 2AWARNINGH319: Causes serious eye irritation.[1][3]
Aquatic Toxicity Chronic Category 3-H412: Harmful to aquatic life with long-lasting effects.[1][2][3]
Mandatory Personal Protective Equipment (PPE)

Trust Protocol: Treat all solid waste as if it has the highest toxicity potential of its class until denatured.[1][3]

  • Respiratory: N95 or P100 particulate respirator (if handling neat powder outside a fume hood).[1][2][3]

  • Dermal: Nitrile gloves (Minimum thickness: 0.11 mm; Breakthrough time > 480 min).[1][2][3] Double-gloving recommended for solutions.[1][2]

  • Ocular: ANSI Z87.1 compliant safety goggles.

Step-by-Step Disposal Protocol

Phase A: Waste Segregation & Packaging

The chemical state determines the packaging stream.[2] Do not mix solids with liquids, as this complicates the incineration feed process.

Scenario 1: Solid Waste (Neat Powder)[1][2][3]
  • Containment: Transfer the substance into a wide-mouth High-Density Polyethylene (HDPE) or Glass jar with a screw-top lid.

  • Decontamination: Wipe the exterior of the original container with a methanol-dampened wipe.[1][3] Dispose of the wipe in the same solid waste jar.[1]

  • Sealing: Parafilm the lid to prevent vibration-induced loosening during transport.[1][2][3]

Scenario 2: Liquid Waste (Mother Liquors/Solutions)[1][2][3]
  • Solvent Compatibility: Identify the primary solvent (e.g., DMSO, Methanol, Dichloromethane).[2]

  • Segregation:

    • Halogenated Stream: If dissolved in DCM or Chloroform.[1][3]

    • Non-Halogenated Stream: If dissolved in Methanol, DMSO, or Ethyl Acetate.[2]

  • Container: Use a chemically resistant carboy (typically white/translucent for organics).[1][3] Do not fill >90% capacity to allow for thermal expansion.[3]

Phase B: Labeling & Documentation

A "Generic Waste" label is insufficient.[3] The label must facilitate rapid identification by emergency responders.

  • Chemical Name: Write out fully: 2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide.

  • Constituents: If in solution, list the solvent and approximate concentration (e.g., 10mM in DMSO).

  • Hazard Checkbox: Mark [x] Toxic and [x] Irritant.[1][2][3]

Phase C: Spills & Emergency Response

Minor Spill (< 5g/50mL):

  • Isolate: Evacuate the immediate 3-meter radius.[1][2][3]

  • PPE: Don double nitrile gloves and respiratory protection.[1][3]

  • Absorb:

    • Solids: Cover with wet paper towels to prevent dust, then scoop into a waste jar.[2]

    • Liquids: Use vermiculite or a universal absorbent pad.[1][3]

  • Clean: Wash the surface with 1N NaOH (to assist in sulfonamide solubility/hydrolysis) followed by water.[1][3] Collect all rinsate as hazardous waste.[1]

Disposal Decision Logic (Visualization)

The following diagram illustrates the autonomous decision-making process for researchers handling this compound.

DisposalWorkflow Start Start: Waste Generation (2,5-dimethoxy-N-(2-phenylethyl) benzenesulfonamide) StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Neat Powder StateCheck->SolidPath Powder/Crystals LiquidPath Solution / Reaction Mix StateCheck->LiquidPath Dissolved SolidContainer Container: Wide-mouth HDPE or Glass Jar SolidPath->SolidContainer SolventCheck Check Solvent Type LiquidPath->SolventCheck Labeling Labeling Protocol: 1. Full Chemical Name 2. Hazard: Toxic/Irritant 3. Solvent % (if liquid) SolidContainer->Labeling HaloStream Halogenated Waste (e.g., DCM, Chloroform) SolventCheck->HaloStream Contains Halogens NonHaloStream Non-Halogenated Waste (e.g., DMSO, MeOH) SolventCheck->NonHaloStream No Halogens HaloStream->Labeling NonHaloStream->Labeling Storage Storage: Satellite Accumulation Area (Secondary Containment) Labeling->Storage FinalDisposal Final Disposal: High-Temp Incineration (Contact EHS) Storage->FinalDisposal

Figure 1: Decision tree for the segregation and disposal of sulfonamide research chemicals.

Regulatory Compliance & Environmental Impact[2][4][5]

Why Incineration?

Sulfonamides are chemically robust.[1][3] Discharge into sanitary sewers allows them to pass through filtration systems, potentially entering the water table where they pose risks to aquatic microorganisms.

  • US EPA Status: While not explicitly P-listed (acutely hazardous), this compound falls under the "Toxic" characteristic if leached.[1][2][3]

  • Compliance Rule: 40 CFR 261.3 (Definition of Hazardous Waste).[1][2][3] All research chemicals with unknown specific toxicity must be managed as if they are hazardous.[1][3]

Chain of Custody[2]
  • Generation: Researcher logs the synthesis/usage.

  • Accumulation: Stored in Satellite Accumulation Area (SAA).[1][3] Limit: 55 gallons (liquids) or 1 quart (acutely hazardous solids).[1][2]

  • Transfer: Handover to EHS/Waste Vendor.

  • Destruction: Certificate of Destruction (COD) issued by the incineration facility.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3299286, N-benzyl-2,5-dimethoxy-N-phenylbenzenesulfonamide (Structural Analog).[1][2][3] Retrieved from [Link][1][2][3]

  • U.S. Environmental Protection Agency (2024). Management of Hazardous Waste Pharmaceuticals.[1][3] Retrieved from [Link][1][2][3]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.